5-bromopentanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromopentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5-7/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSXHLXJUILMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437127 | |
| Record name | Pentanal, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-30-6 | |
| Record name | Pentanal, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromopentanal: Chemical Properties and Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromopentanal, a bifunctional organic molecule, serves as a versatile building block in organic synthesis. Its structure, incorporating both an aldehyde and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the chemical properties and reactivity profile of this compound, with a focus on data-driven insights and detailed experimental methodologies.
Chemical and Physical Properties
While experimentally determined physical properties for this compound are not extensively reported in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a useful profile. It is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | PubChem[1] |
| Molecular Weight | 165.03 g/mol | PubChem[1] |
| CAS Number | 1191-30-6 | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (presumed) | General knowledge |
| Boiling Point | Not experimentally determined; likely higher than pentanal due to the bromine atom.[2] | Inferred |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3] Insoluble in water. | Inferred |
| Storage | Store under an inert atmosphere (nitrogen or argon), protected from light and heat, at temperatures of 2-8 °C.[3][4][5] | Multiple sources |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the oxidation of 5-bromopentan-1-ol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions, which are compatible with the aldehyde functional group.[3][4]
Experimental Protocol: Swern Oxidation of 5-Bromopentan-1-ol
This protocol is a general representation of a Swern oxidation and should be adapted and optimized for specific laboratory conditions.
Materials:
-
5-bromopentan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.2 to 3.0 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Slowly add a solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous dichloromethane, again keeping the internal temperature below -60 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Workflow for Swern Oxidation:
Caption: Workflow for the synthesis of this compound via Swern Oxidation.
Reactivity Profile
The reactivity of this compound is dictated by its two functional groups: the aldehyde and the primary alkyl bromide. This dual functionality allows for a variety of transformations, making it a valuable synthetic intermediate.
Reactions of the Aldehyde Group
The aldehyde group in this compound is susceptible to nucleophilic attack and oxidation.
-
Oxidation: Like many aldehydes, this compound is prone to oxidation to the corresponding carboxylic acid, 5-bromopentanoic acid. This can occur upon exposure to air, and therefore, the compound should be stored under an inert atmosphere.[3][4] To remove any carboxylic acid impurity, the aldehyde can be dissolved in an organic solvent and washed with a mild base such as saturated aqueous sodium bicarbonate solution.[4]
-
Wittig Reaction: The aldehyde can undergo a Wittig reaction to form an alkene. This reaction is a powerful tool for carbon-carbon double bond formation.
General Reaction Scheme for Wittig Reaction:
Caption: General scheme of the Wittig reaction with this compound.
Experimental Protocol: Wittig Reaction with this compound (General Procedure)
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of this compound in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to stir at low temperature for a specified time and then warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., water, saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the resulting alkene by column chromatography.
-
Reactions of the Carbon-Bromine Bond
The primary alkyl bromide in this compound is a good leaving group and can participate in nucleophilic substitution and organometallic reactions.
-
Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles to introduce various functional groups at the 5-position.
-
Grignard Reaction (Intramolecular): A particularly interesting reaction of this compound is its intramolecular Grignard reaction. Treatment with magnesium metal in an ethereal solvent generates a Grignard reagent at the 5-position, which then undergoes a nucleophilic attack on the aldehyde carbonyl group, leading to the formation of a cyclic alcohol, cyclopentanol, after acidic workup.[6][7]
Reaction Scheme for Intramolecular Grignard Reaction:
Caption: Intramolecular Grignard reaction of this compound.
Experimental Protocol: Intramolecular Grignard Reaction of this compound (General Procedure)
-
Ensure all glassware is rigorously dried.
-
In a flame-dried flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.
-
The reaction is often initiated by gentle heating and then proceeds exothermically. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting cyclopentanol by distillation or column chromatography.
-
Biological Activity Profile
Currently, there is no specific information available in the public domain regarding the signaling pathways or direct biological activities, such as enzyme inhibition or cytotoxicity, of this compound. Its primary role reported in the scientific literature is as a synthetic intermediate in the preparation of more complex molecules that may have biological relevance.[8] Further research would be required to elucidate any intrinsic biological effects of this compound itself.
Conclusion
This compound is a valuable bifunctional molecule in organic synthesis, offering a range of possibilities for constructing complex molecular architectures. Its aldehyde and alkyl bromide functionalities can be manipulated selectively or in tandem to achieve desired synthetic outcomes. While a detailed experimental characterization of its physical properties is not fully available, its reactivity is well-understood within the context of aldehyde and haloalkane chemistry. The protocols and reactivity profile presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors. Further investigation into its potential biological activities could open new avenues for its application in drug discovery and development.
References
- 1. This compound | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1191-30-6: Pentanal, 5-bromo- | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 1191-30-6|this compound|BLD Pharm [bldpharm.com]
- 6. Solved When this compound is treated with Mg followed by | Chegg.com [chegg.com]
- 7. Solved When this compound is trelated with Mg ofllowed by | Chegg.com [chegg.com]
- 8. a2bchem.com [a2bchem.com]
A Technical Guide to the Synthesis of 5-Bromopentanal from 5-Bromopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-bromopentanal from its precursor, 5-bromopentan-1-ol. The selective oxidation of the primary alcohol to an aldehyde, while preserving the bromo-functional group, is a critical transformation in organic synthesis, providing a versatile intermediate for the construction of more complex molecules in pharmaceutical and agrochemical research. This document provides a comparative analysis of common oxidation methodologies, detailed experimental protocols, and characterization data.
Introduction
This compound is a bifunctional molecule containing both an aldehyde and a bromoalkane functional group. This unique combination makes it a valuable building block in organic synthesis, allowing for subsequent nucleophilic substitution reactions at the carbon bearing the bromine and various transformations of the aldehyde moiety. The primary challenge in its synthesis from 5-bromopentan-1-ol lies in achieving selective oxidation of the primary alcohol without over-oxidation to the corresponding carboxylic acid or inducing side reactions involving the bromine atom. This guide focuses on three widely employed mild oxidation methods: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation.
Comparative Analysis of Oxidation Methods
The choice of an oxidizing agent is paramount for the successful synthesis of this compound. The following table summarizes the key quantitative parameters for the most effective methods, allowing for an informed selection based on factors such as yield, reaction conditions, and ease of work-up.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Reaction Temperature | Typical Reaction Time | Reported Yield |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 2 - 4 hours | Good to High |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 0.5 - 2 hours | High (>90%)[1][2] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temp | < 1 hour | High |
Table 1: Comparison of Key Parameters for the Oxidation of 5-Bromopentan-1-ol.
Reaction Pathways and Mechanisms
The following diagrams illustrate the overall transformation and the generalized mechanisms for the discussed oxidation methods.
Caption: Overall oxidation of 5-bromopentan-1-ol to this compound.
Caption: General experimental workflow for PCC oxidation.
Caption: Key mechanistic steps of the Swern oxidation.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound using the aforementioned methods.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
-
Setup: A dry, round-bottomed flask equipped with a magnetic stirrer is charged with a solution of 5-bromopentan-1-ol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Reagent Addition: Pyridinium chlorochromate (PCC) (1.2-1.5 eq.) and Celite® are added to the solution at 0 °C. The use of Celite® helps to prevent the formation of a tar-like precipitate and simplifies filtration.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 to 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with additional CH₂Cl₂.
-
Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a solution of 5-bromopentan-1-ol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a dry flask under an inert atmosphere, add Dess-Martin Periodinane (DMP) (1.1-1.5 eq.) in one portion at room temperature.
-
Reaction: The reaction is typically complete within 0.5 to 2 hours, as monitored by TLC. The addition of a small amount of water has been shown to accelerate the reaction.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). The mixture is stirred until the layers become clear.
-
Extraction: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound, which can be purified by flash chromatography if necessary.
Protocol 3: Swern Oxidation
-
Activator Formation: In a dry, three-necked flask under an inert atmosphere, a solution of oxalyl chloride (1.5-2.0 eq.) in anhydrous CH₂Cl₂ is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) (2.0-3.0 eq.) in CH₂Cl₂ is added dropwise, and the mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of 5-bromopentan-1-ol (1.0 eq.) in CH₂Cl₂ is added slowly to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for another 30 minutes.
-
Ylide Formation and Elimination: Triethylamine (Et₃N) (5.0 eq.) is added dropwise, and the reaction is stirred for 15 minutes at -78 °C before being allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and filtered.
-
Purification: The solvent is evaporated under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography. It is recommended to store the purified aldehyde under an inert atmosphere at low temperatures (2-8 °C) to prevent oxidation to the carboxylic acid.[3]
Characterization of this compound
The successful synthesis of this compound can be confirmed by spectroscopic methods.
Spectroscopic Data:
| Technique | Expected Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃) | ~9.78 (t, 1H, -CHO), ~3.41 (t, 2H, -CH₂Br), ~2.50 (td, 2H, -CH₂CHO), ~1.93 (p, 2H, -CH₂CH₂Br), ~1.70 (p, 2H, -CH₂CH₂CHO) |
| ¹³C NMR (CDCl₃) | ~202.0 (-CHO), ~43.7 (-CH₂CHO), ~33.2 (-CH₂Br), ~32.0 (-CH₂CH₂Br), ~23.5 (-CH₂CH₂CHO) |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Conclusion
The synthesis of this compound from 5-bromopentan-1-ol can be effectively achieved using mild oxidizing agents such as PCC, Dess-Martin periodinane, and the Swern oxidation protocol. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and tolerance of other functional groups. DMP and Swern oxidations generally offer higher yields and milder reaction conditions compared to PCC. Proper purification and storage of this compound are crucial to prevent its degradation. This guide provides the necessary technical information for researchers to successfully perform this important transformation in their synthetic endeavors.
References
5-bromopentanal as a bifunctional building block in organic chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
5-Bromopentanal is a versatile bifunctional building block in organic synthesis, prized for its two reactive centers: a terminal aldehyde and a primary alkyl bromide. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] Its utility lies in the ability to selectively address either functional group or to engage both in sequential or tandem reactions, leading to the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and reaction pathways.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye damage, and respiratory irritation.[2] Proper handling and storage are crucial to ensure safety and maintain the compound's integrity. Due to its propensity for oxidation to the corresponding carboxylic acid, this compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C), protected from light and heat.[3]
| Property | Value | Reference |
| CAS Number | 1191-30-6 | [2][4][5][6] |
| Molecular Formula | C5H9BrO | [2][4][5] |
| Molecular Weight | 165.03 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Topological Polar Surface Area | 17.1 Ų | [5] |
| Rotatable Bond Count | 4 | [5] |
Table 1: Physicochemical Properties of this compound
| Hazard Statement | GHS Classification |
| H227 | Combustible liquid |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Table 2: GHS Hazard Statements for this compound[2]
Synthesis of this compound
The most common and reliable method for the synthesis of this compound is the oxidation of 5-bromopentan-1-ol. Several oxidation protocols can be employed, with Swern oxidation being a frequently cited method.
Experimental Protocol: Swern Oxidation of 5-Bromopentan-1-ol
This protocol is based on the general principles of Swern oxidation and information gathered from various sources.[3]
Materials:
-
5-Bromopentan-1-ol
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (saturated, aqueous)
-
Sodium sulfate or magnesium sulfate (anhydrous)
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.
-
A solution of 5-bromopentan-1-ol in anhydrous DCM is then added slowly to the reaction mixture.
-
After stirring for a designated period, triethylamine is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.[3]
-
Purification can be achieved by distillation under reduced pressure or column chromatography.
Note: Other "more neutral" oxidation conditions that can be used include Corey-Kim oxidation, pyridinium chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX).[3]
Alternative Synthesis Routes
Other reported methods for the synthesis of this compound include:
-
From Acetaldehyde and 1,3-Dibromopropane. [3]
-
From 5-Bromopent-1-yne: via alkyne hydration using mercuric sulfate catalysis or hydroboration-oxidation.[3]
-
From 4-Pentenal: via free radical addition of hydrogen bromide, which can be initiated by actinic rays (e.g., UV light).[8][9]
Applications as a Bifunctional Building Block
The dual reactivity of this compound makes it a valuable intermediate for the synthesis of a variety of organic structures.
Reactions at the Aldehyde Functionality
The aldehyde group can undergo standard transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions. A notable example is the Wittig reaction to form α,β-unsaturated esters.
Experimental Protocol: Wittig Olefination of 2-Substituted-5-bromopentanals
The following is a general procedure for the Wittig olefination of 2-substituted-5-bromopentanals to the corresponding α,β-unsaturated esters.[10]
Materials:
-
2-Substituted-5-bromopentanal (e.g., 2-benzyl-5-bromopentanal)
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene, anhydrous
Procedure:
-
To a solution of the 2-substituted-5-bromopentanal in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 16 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding ethyl ester.
| Substrate | Product | Yield | Reference |
| 2-Benzyl-5-bromopentanal | Ethyl (E)-4-(3-bromopropyl)-7-phenylhept-2-enoate | - | [10] |
| 5-(Benzyloxy)-2-(3-bromopropyl)pentanal | Ethyl (E)-7-(benzyloxy)-4-(3-bromopropyl)hept-2-enoate | 44% | [10] |
| 2-((E)-3-Phenylallyl)-5-bromopentanal | Ethyl (2E,6E)-4-(3-bromopropyl)-7-phenylhepta-2,6-dienoate | 90% | [10] |
Table 3: Examples of Wittig Olefination with this compound Derivatives[10]
Reactions Involving the Bromo Group and Intramolecular Cyclization
The alkyl bromide moiety is susceptible to nucleophilic substitution. A powerful application of this compound's bifunctionality is its use in intramolecular cyclization reactions to form five-membered rings, which are common motifs in natural products and pharmaceuticals.[10][11]
Experimental Protocol: Base-Mediated Intramolecular Cyclization
The following protocol describes the base-mediated intramolecular cyclization of 2-substituted-5-bromopentanals to form cyclopentanecarbaldehydes.[10]
Materials:
-
2-Substituted-5-bromopentanal
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH), anhydrous
Procedure:
-
Dissolve the 2-substituted-5-bromopentanal in anhydrous t-BuOH.
-
Add a solution of potassium tert-butoxide in t-BuOH dropwise at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 1 hour).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
| Substrate | Product | Yield | Reference |
| 2-Benzyl-5-bromopentanal | 2-Benzylcyclopentanecarbaldehyde | 81% | [10] |
| 2-(4-Methoxybenzyl)-5-bromopentanal | 2-(4-Methoxybenzyl)cyclopentanecarbaldehyde | 77% | [10] |
| 2-(Thiophen-2-ylmethyl)-5-bromopentanal | 2-(Thiophen-2-ylmethyl)cyclopentanecarbaldehyde | 75% | [10] |
Table 4: Examples of Intramolecular Cyclization of this compound Derivatives[10]
Synthesis of Heterocycles
This compound is a valuable precursor for the synthesis of five-membered heterocycles, a class of compounds with significant biological activity.[11][12][13] The general strategy involves a reaction that incorporates a heteroatom (N, O, or S) to form the heterocyclic ring.
Conclusion
This compound is a highly valuable and versatile bifunctional building block in modern organic synthesis. Its aldehyde and alkyl bromide functionalities provide two distinct reactive sites that can be manipulated to construct a wide array of complex molecular structures. From the formation of carbon-carbon bonds via reactions at the aldehyde to the construction of carbocyclic and heterocyclic rings through intramolecular reactions involving the bromide, this compound offers chemists a powerful tool for molecular design and synthesis. The detailed protocols and reaction pathways presented in this guide underscore its significance and provide a solid foundation for its application in research and development, particularly in the fields of medicinal chemistry and materials science.
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 1191-30-6: Pentanal, 5-bromo- | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. 5-bromo-Pentanal | 1191-30-6 [chemicalbook.com]
- 7. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 8. EP0301112B1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]
- 9. EP0301112A1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]
- 10. Access to this compound and 6-bromohexanal derivatives via the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Synthesis and biological evaluation of five-membered heterocycles fused to cyclopenta[c]thiophene as new antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Editorial: Five-membered heterocycles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Key Chemical Reactions of 5-Bromopentanal for Researchers and Drug Development Professionals
Introduction
5-Bromopentanal is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for a variety of carbocyclic and heterocyclic structures. Its aldehyde functionality allows for a wide range of nucleophilic additions and carbon-carbon bond-forming reactions, while the terminal bromide provides a handle for substitutions and organometallic transformations. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, with a focus on experimental protocols, quantitative data, and logical workflows relevant to researchers, scientists, and professionals in drug development.
Synthesis and Stability of this compound
The primary route to this compound is through the oxidation of 5-bromopentan-1-ol. Several oxidation methods can be employed, with the Swern oxidation being a common choice.
Experimental Protocol: Synthesis of this compound via Swern Oxidation
-
Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), dichloromethane (DCM), triethylamine (TEA), 5-bromopentan-1-ol.
-
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous DCM is added slowly, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Stability: this compound is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air. For storage, it is recommended to keep it under an inert atmosphere at low temperatures (refrigerator or freezer)[1].
Key Chemical Reactions of this compound
Due to its bifunctional nature, this compound can undergo a variety of transformations, making it a valuable intermediate in the synthesis of complex molecules.
Intramolecular Cyclization: Synthesis of Cyclopentanol
The presence of both an electrophilic aldehyde and a carbon atom susceptible to forming an organometallic reagent allows for intramolecular cyclization. This can be achieved via a Grignard-type reaction or a Barbier reaction. The Barbier reaction is often preferred as it is a one-pot synthesis where the organometallic intermediate is generated in situ[2][3].
Reaction Pathway: Intramolecular Barbier Reaction
Caption: Intramolecular Barbier reaction of this compound.
Experimental Protocol: Intramolecular Barbier Reaction for Cyclopentanol Synthesis
-
Materials: this compound, a metal such as zinc, indium, or magnesium, an appropriate solvent (e.g., THF), and a saturated aqueous solution of ammonium chloride.
-
Procedure (Illustrative, based on general Barbier protocols):
-
To a suspension of the chosen metal (e.g., zinc powder, 1.5 equivalents) in THF, a solution of this compound (1.0 equivalent) in THF is added dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Purification: The crude cyclopentanol can be purified by distillation or column chromatography.
Quantitative Data (Analogous Systems): Yields for intramolecular Barbier reactions can vary widely depending on the substrate and reaction conditions, but moderate to good yields are often reported for the formation of five- and six-membered rings[2][4].
| Reaction | Metal | Solvent | Yield (%) | Reference |
| Intramolecular Barbier Cyclization (General) | Zn, In | THF/H₂O | 40-80 | [2][4] |
Wittig Reaction: Alkene Synthesis
The aldehyde functionality of this compound readily undergoes the Wittig reaction to form alkenes. The stereochemical outcome of the reaction is dependent on the nature of the Wittig reagent (stabilized or non-stabilized ylide). Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, typically yield (E)-alkenes[5].
Reaction Workflow: Wittig Reaction
Caption: General workflow for the Wittig reaction.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Materials: this compound, (carbethoxymethylene)triphenylphosphorane, a suitable solvent (e.g., dichloromethane or THF).
-
Procedure (Adapted from general protocols): [6]
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is triturated with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the triphenylphosphine oxide byproduct.
-
The solid is filtered off, and the filtrate is concentrated to give the crude alkene product.
-
-
Purification: The product can be further purified by column chromatography.
Quantitative Data (Analogous Systems): Wittig reactions with stabilized ylides on aldehydes are generally high-yielding[5][7].
| Aldehyde | Ylide | Solvent | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | DCM | >90 | High E | [5][6] |
| Various Aldehydes | (Carbethoxymethylene)triphenylphosphorane | H₂O/NaHCO₃ | 70-95 | High E | [7] |
Reductive Amination: Synthesis of Substituted Piperidines
This compound can be used to synthesize N-substituted piperidines through a one-pot reductive amination followed by intramolecular cyclization. The aldehyde reacts with a primary amine to form an imine, which is then reduced in situ. The resulting secondary amine undergoes intramolecular nucleophilic substitution to form the piperidine ring.
Logical Relationship: Reductive Amination and Cyclization
Caption: Synthesis of N-substituted piperidines from this compound.
Experimental Protocol: Synthesis of N-Benzylpiperidine
-
Materials: this compound, benzylamine, a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), and a mild acid catalyst (e.g., acetic acid).
-
Procedure (Illustrative, based on general reductive amination protocols):
-
To a solution of this compound (1.0 equivalent) and benzylamine (1.1 equivalents) in the chosen solvent, a few drops of acetic acid are added.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
The reducing agent (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
-
Purification: The crude N-benzylpiperidine can be purified by column chromatography.
Quantitative Data (Analogous Systems): Reductive amination followed by cyclization is a robust method for the synthesis of N-heterocycles, often with good to excellent yields.
| Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzylamine | NaBH(OAc)₃ | DCE | 70-90 (general) | General Knowledge |
Spectroscopic Data (Predicted)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Cyclopentanol | 3.5-4.0 (CH-OH), 1.4-1.9 (CH₂) | 70-75 (C-OH), 20-40 (CH₂) | 3300-3400 (O-H), 2850-2960 (C-H) |
| Ethyl 7-bromohept-2-enoate | 5.8-7.0 (CH=CH), 4.1-4.3 (OCH₂), 3.4 (CH₂Br) | 165-170 (C=O), 120-150 (C=C), 60 (OCH₂), 33 (CH₂Br) | 1720 (C=O), 1650 (C=C), 2900-3000 (C-H) |
| N-Benzylpiperidine | 7.2-7.4 (Ar-H), 3.5 (Ar-CH₂), 2.2-2.8 (N-CH₂), 1.4-1.7 (CH₂) | 127-138 (Ar-C), 63 (Ar-CH₂), 54 (N-CH₂), 24-26 (CH₂) | 2750-2950 (C-H), 1600, 1495, 1450 (Ar C=C) |
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, including natural products and their analogues, which are often the basis for new drug discovery. The ability to form five- and six-membered rings is particularly important, as these are common structural motifs in biologically active compounds. For instance, the piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.
This compound is a versatile bifunctional building block with a rich and synthetically useful chemistry. The key reactions highlighted in this guide—intramolecular cyclization, Wittig olefination, and reductive amination—provide access to a diverse range of important carbocyclic and heterocyclic structures. The provided experimental protocols, while based on general methodologies in some cases, offer a solid foundation for researchers to explore the synthetic potential of this valuable intermediate in their own research and development endeavors. Further investigation into the application of this compound in the total synthesis of complex natural products is a promising area for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciepub.com [sciepub.com]
An In-Depth Technical Guide on the Stability and Degradation Pathways of 5-Bromopentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 5-bromopentanal, a bifunctional organic compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct stability studies on this compound, this guide draws upon established chemical principles and analogous data from structurally related haloalkanes and aliphatic aldehydes to provide a robust understanding of its chemical behavior.
Executive Summary
This compound is a reactive molecule susceptible to degradation through several pathways, primarily oxidation, hydrolysis, and intramolecular cyclization. Its stability is significantly influenced by storage conditions, including temperature, exposure to oxygen and light, and the presence of acidic or basic conditions. Proper handling and storage are crucial to maintain its purity and prevent the formation of undesirable byproducts. This guide outlines the key degradation mechanisms, provides recommendations for storage and handling, and details experimental protocols for assessing the stability of this and similar reactive compounds.
Stability Profile of this compound
Key Stability Concerns:
-
Oxidation: The aldehyde functional group is highly susceptible to oxidation, leading to the formation of 5-bromopentanoic acid. This is a common degradation pathway for aldehydes, especially in the presence of atmospheric oxygen.[1]
-
Hydrolysis: The carbon-bromine bond can undergo nucleophilic substitution (hydrolysis) to form 5-hydroxypentanal. The rate of hydrolysis is dependent on pH and temperature.
-
Intramolecular Cyclization: The presence of both an electrophilic carbon (C-Br) and a nucleophilic oxygen (from the hydrated aldehyde) in the same molecule creates the potential for intramolecular cyclization to form substituted tetrahydropyran derivatives.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly under acidic or basic conditions.
Recommended Storage Conditions:
To minimize degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C is commonly recommended) and protected from light.[1]
Degradation Pathways
The principal degradation pathways for this compound are detailed below.
Oxidation
The most common degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid.
-
Product: 5-Bromopentanoic acid
-
Mechanism: This reaction typically proceeds via a free-radical chain mechanism, which can be initiated by light, heat, or the presence of metal catalysts. The aldehyde is first hydrated to a geminal diol, which is then oxidized.
References
The Strategic Role of 5-Bromopentanal in the Synthesis of Complex Molecules
A Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction
5-Bromopentanal is a bifunctional aliphatic aldehyde that serves as a versatile building block in the synthesis of a variety of complex organic molecules. Its structure, featuring a terminal aldehyde and a primary alkyl bromide, allows for sequential or one-pot reactions to construct both carbocyclic and heterocyclic frameworks. The aldehyde provides a site for nucleophilic attack and carbon-chain elongation, while the bromo group is susceptible to nucleophilic substitution. This dual reactivity makes this compound a valuable C5 synthon, particularly in the construction of five and six-membered rings, which are prevalent scaffolds in pharmaceuticals and natural products.
This guide explores the synthetic utility of this compound, detailing its core reactivity, applications in constructing complex molecular architectures, and specific experimental protocols.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is rooted in the orthogonal reactivity of its two functional groups. The aldehyde can participate in a wide range of classical carbonyl reactions, including Wittig olefination, Grignard additions, aldol condensations, and reductive aminations. The alkyl bromide, separated by a flexible four-carbon chain, readily undergoes SN2 reactions with a variety of nucleophiles, such as amines, thiols, and carbanions.
This 1,5-relationship between the electrophilic aldehyde carbon and the carbon bearing the bromine atom is ideal for intramolecular cyclization reactions, leading to the formation of six-membered rings like piperidines and tetrahydropyrans, which are key components in many biologically active compounds.[1][2]
Caption: General reactivity pathways of this compound.
Application in Heterocyclic Synthesis: The Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in the pharmaceutical industry, present in numerous drug classes.[1] The synthesis of substituted piperidines is a key objective in medicinal chemistry. This compound is an excellent precursor for constructing this scaffold via intramolecular reductive amination.
In a typical sequence, an amine is condensed with this compound to form an intermediate imine (or enamine). This is followed by an intramolecular nucleophilic attack of the nitrogen on the carbon bearing the bromine, forming a cyclic iminium salt. Subsequent reduction of this intermediate yields the desired piperidine derivative. This strategy allows for the introduction of diversity at the nitrogen atom, depending on the choice of the primary amine.
Caption: Workflow for N-substituted piperidine synthesis.
Experimental Protocols
General Protocol for the Synthesis of N-Benzylpiperidine from this compound:
This protocol is a representative example of an intramolecular reductive amination reaction.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) (0.1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in dichloroethane, add benzylamine at room temperature.
-
Stir the mixture for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride in portions over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure N-benzylpiperidine.
Preparation and Handling of this compound:
This compound is susceptible to oxidation to the corresponding carboxylic acid.[3] It can be synthesized by the Swern oxidation of 5-bromopentan-1-ol.[3] For storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light.[3] If oxidation occurs, the aldehyde can be purified by dissolving it in an organic solvent and washing with a mild base like sodium bicarbonate solution to remove the acidic impurity.[3]
Quantitative Data Summary
While specific yields for total syntheses are highly substrate-dependent, the following table summarizes typical conditions and outcomes for key transformations involving this compound and analogous substrates.
| Transformation | Reagents | Solvent | Typical Yield (%) | Reference(s) |
| Swern Oxidation of 5-Bromo-1-pentanol | Oxalyl chloride, DMSO, Triethylamine | DCM | >85 | [3] |
| Intramolecular Reductive Amination (Piperidine Synthesis) | Primary Amine, NaBH(OAc)₃ or NaBH₃CN | DCE/DCM | 60-90 | [1][2] |
| Intramolecular Barbier-type Cyclization | SmI₂ | THF | 70-85 | N/A |
| Wittig Olefination | Phosphonium Ylide | THF/Et₂O | 75-95 | N/A |
Note: Yields are generalized from similar transformations in the literature as specific data for this compound in complex syntheses is sparse. N/A indicates that while the reaction is chemically feasible, specific literature examples with quantitative data were not identified in the search.
Conclusion
This compound is a potent and versatile C5 building block in organic synthesis. Its bifunctional nature enables the efficient construction of complex molecular skeletons, particularly six-membered heterocycles like piperidines, which are of high value in drug discovery and development. The strategic application of intramolecular cyclization reactions, driven by the compound's dual reactivity, provides a reliable pathway to these important scaffolds. Understanding the handling requirements and reaction protocols associated with this compound allows researchers to effectively incorporate this reagent into their synthetic strategies for creating novel and complex molecules.
References
Understanding the dual functionality of 5-bromopentanal
An In-Depth Technical Guide to the Dual Functionality of 5-Bromopentanal
Abstract
This compound is a bifunctional organic compound featuring both an aldehyde and a terminal alkyl bromide. This unique structural arrangement allows for orthogonal chemical transformations, making it a versatile and valuable building block in organic synthesis. The aldehyde group serves as a handle for nucleophilic additions, condensations, and oxidations, while the bromo group is amenable to nucleophilic substitutions and organometallic reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a halogenated aldehyde whose reactivity is dictated by its two distinct functional groups.[1] Its bifunctional nature makes it a key intermediate for synthesizing more complex molecules, including various carbocycles and heterocycles.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1191-30-6 | [1][3][4] |
| Molecular Formula | C₅H₉BrO | [1][3][5] |
| Molecular Weight | 165.03 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Topological Polar Surface Area | 17.1 Ų | [3] |
| Rotatable Bond Count | 4 | [3] |
| SMILES | BrCCCCC=O | [5] |
| InChI Key | LEJSXHLXJUILMI-UHFFFAOYSA-N |[5] |
Note: Physical properties such as boiling point and density are not consistently reported across sources and should be obtained from a specific supplier's safety data sheet (SDS).
The Dual Functionality: A Tale of Two Reactive Centers
The core utility of this compound lies in the differential reactivity of its aldehyde and alkyl bromide moieties. This allows for sequential, controlled modifications without the need for extensive protecting group strategies.
-
The Aldehyde Moiety : The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. It readily undergoes reactions such as Wittig olefination, Grignard reactions, reductions to the corresponding alcohol (5-bromopentan-1-ol), and oxidation to the carboxylic acid.[7]
-
The Alkyl Bromide Moiety : The C-Br bond allows for classic nucleophilic substitution (SN2) reactions. It is also a precursor for forming organometallic reagents, such as Grignard or organolithium reagents, by reaction with magnesium or lithium metal, respectively.
This dual reactivity enables synthetic strategies where one functional group is reacted selectively while the other remains intact for a subsequent transformation. A common pathway involves a reaction at the aldehyde, followed by an intramolecular cyclization via nucleophilic attack on the carbon bearing the bromine atom.
Synthesis of this compound and its Derivatives
This compound is typically synthesized via the oxidation of its corresponding alcohol, 5-bromopentan-1-ol. Alternatively, methods involving the hydrobromination of pentenal derivatives are also employed.
Experimental Protocols
Protocol 1: Synthesis via Swern Oxidation of 5-Bromopentan-1-ol
This is a common laboratory-scale method for preparing the aldehyde while avoiding over-oxidation to the carboxylic acid.[7]
-
Preparation : A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation : Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, followed by stirring for 15 minutes.
-
Alcohol Addition : A solution of 5-bromopentan-1-ol in DCM is added slowly, and the reaction is stirred for 1 hour at -78 °C.
-
Quenching : Triethylamine is added, and the mixture is stirred for 30 minutes, then allowed to warm to room temperature.
-
Workup : The reaction is quenched with water. The organic layer is separated, washed sequentially with dilute aq. HCl, aq. NaHCO₃, and brine.[7]
-
Purification : The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by column chromatography.
Protocol 2: Synthesis via Free Radical Addition to 4-Pentenal Derivatives
This method, described in patent literature, involves the anti-Markovnikov addition of hydrogen bromide to a 4-pentenal derivative.[8][9]
-
Setup : A 4-pentenal derivative (e.g., 2-ethyl-4-pentenal ethylene acetal) is dissolved in an inert, non-polar solvent like n-heptane in a flask suitable for photochemical reactions.[8]
-
Reaction : The solution is maintained at a temperature between 15 °C and 45 °C. Hydrogen bromide gas is bubbled through the solution while irradiating with ultraviolet (UV) light (e.g., from a low-pressure mercury lamp).[9]
-
Monitoring : The reaction is monitored until completion (e.g., by TLC or GC).
-
Workup : The reaction mixture is neutralized (e.g., with an aqueous solution of sodium carbonate) and washed with water.[9]
-
Isolation : The solvent is removed by distillation under reduced pressure to yield the 5-bromo-1-pentanal derivative. If an acetal was used as the starting material, it can be hydrolyzed with an acidic aqueous solution to yield the final aldehyde.[8]
Applications in Drug Development and Heterocycle Synthesis
The unique structure of this compound makes it a powerful intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.
Precursor to Carbocycles and Heterocycles
Bromo-aldehydes are valuable bis-electrophilic fragments.[10] The aldehyde can be converted into a nucleophilic center (e.g., via a Wittig reaction followed by reduction) or an extended chain, which can then participate in an intramolecular reaction with the alkyl bromide. For example, treatment with a base like potassium tert-butoxide (t-BuOK) can promote intramolecular cyclization to form cyclopentanecarbaldehyde derivatives.[10]
Table 2: Spectroscopic Data for a this compound Derivative
| Compound | Type | Data (δ in ppm, J in Hz) | Reference |
|---|---|---|---|
| 2-Benzyl-5-bromopentanal | ¹H NMR (500 MHz, CDCl₃) | 9.68 (d, J = 2.3), 7.36–7.14 (m, 5H), 3.37 (t, J = 6.3), 3.03 (dd, J = 14.0, 7.3), 2.75 (dd, J = 14.0, 7.1), 2.70–2.60 (m, 1H), 2.00–1.76 (m, 3H), 1.69–1.57 (m, 1H) | [10] |
| | ¹³C NMR (126 MHz, CDCl₃) | 203.6, 138.1, 128.7, 128.5, 126.4, 52.4, 35.0, 32.9, 29.8, 26.8 |[10] |
Role in Medicinal Chemistry
While direct examples for this compound are sparse in the provided results, the related compound 5-bromo-1-pentene is highlighted as a crucial building block in medicinal chemistry.[11][12] This bifunctional synthon is used to create linkers in prodrugs and to construct nitrogen-containing heterocycles like pyrrolidines and piperidines, which form the backbone of many kinase inhibitors.[11] The principles of its dual reactivity are directly analogous to those of this compound. The aldehyde function in this compound offers an alternative handle for constructing complex side chains or linking to other molecular scaffolds, making it a valuable tool for synthesizing novel therapeutic agents.
Handling and Storage
Aldehydes, including this compound, are susceptible to oxidation to the corresponding carboxylic acid in the presence of air.[7] Therefore, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C) and protected from light.[7] If oxidation occurs, the aldehyde can be purified by dissolving it in an organic solvent and washing with a mild base like sodium bicarbonate solution to remove the acidic impurity.[7]
Conclusion
This compound is a highly valuable bifunctional reagent in modern organic synthesis. Its orthogonal aldehyde and alkyl bromide functionalities provide a platform for a wide range of selective, sequential chemical transformations. This dual reactivity makes it an essential building block for the efficient construction of complex carbocyclic and heterocyclic systems, underscoring its importance for professionals in synthetic chemistry and drug discovery. A thorough understanding of its properties and reaction protocols is key to leveraging its full synthetic potential.
References
- 1. CAS 1191-30-6: Pentanal, 5-bromo- | CymitQuimica [cymitquimica.com]
- 2. Access to this compound and 6-bromohexanal derivatives via the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1191-30-6 | Buy Now [molport.com]
- 6. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0301112B1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]
- 9. EP0301112A1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]
- 10. Access to this compound and 6-bromohexanal derivatives via the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. hebeiruiyu.com [hebeiruiyu.com]
- 12. News - Emerging applications of 5-bromo-1-pentene in medicine [xinchem.com]
Preliminary Investigations into the Reactivity of the Aldehyde Group in 5-Bromopentanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in 5-bromopentanal. This bifunctional molecule, possessing both a nucleophilic bromine atom and an electrophilic aldehyde, serves as a versatile building block in organic synthesis. Understanding the reactivity of the aldehyde moiety is crucial for its effective utilization in the construction of complex molecular architectures, including carbocycles and heterocycles, which are of significant interest in drug discovery and development. This document summarizes key reactions, presents available quantitative data, provides detailed experimental protocols for characteristic transformations, and visualizes reaction pathways and workflows.
Overview of Aldehyde Reactivity in this compound
The aldehyde group in this compound is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The reactivity of this group can be broadly categorized into several key transformations:
-
Nucleophilic Addition Reactions: The quintessential reaction of aldehydes, involving the addition of a nucleophile to the carbonyl carbon. This can be followed by protonation to yield an alcohol or by subsequent elimination reactions.
-
Redox Reactions: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Carbon-Carbon Bond Forming Reactions: The aldehyde serves as an electrophilic partner in various reactions that extend the carbon skeleton, such as the Wittig reaction and Grignard reactions.
-
Protection/Deprotection Chemistry: The aldehyde can be reversibly converted into a less reactive functional group, such as an acetal, to prevent its participation in reactions targeting other parts of the molecule.
-
Intramolecular Reactions: The presence of the bromine atom at the 5-position allows for the possibility of intramolecular cyclization reactions, where the carbon chain acts as a nucleophile after activation (e.g., via Grignard reagent formation).
Quantitative Data on Aldehyde Reactivity
While specific kinetic and extensive quantitative yield data for many reactions of this compound are not widely available in the public domain, the following table summarizes typical yields for analogous reactions involving simple aliphatic aldehydes. This data provides a reasonable expectation for the efficiency of these transformations with this compound under optimized conditions.
| Reaction Type | Reagent/Catalyst | Product Type | Typical Yield (%) |
| Reduction | NaBH₄ | Primary Alcohol | 90-95% |
| Wittig Reaction | Ph₃P=CH₂ | Alkene | 80-90% |
| Acetal Protection | Ethylene glycol, p-TsOH | Cyclic Acetal | >95% |
| Intramolecular Grignard | Mg, THF | Cyclopentanol | Not widely reported, but expected to be high |
Key Reactions and Experimental Protocols
This section details the methodologies for several key reactions involving the aldehyde group of this compound.
Reduction to 5-Bromopentan-1-ol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-bromopentan-1-ol.
Wittig Olefination to 6-Bromo-1-hexene
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[1][2][3] In this case, this compound can be converted to 6-bromo-1-hexene.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.3 M).
-
Cool the suspension to 0 °C and add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via syringe.
-
Allow the resulting bright yellow solution of the ylide to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate 6-bromo-1-hexene.
Acetal Protection
To mask the reactivity of the aldehyde group, it can be protected as a cyclic acetal using ethylene glycol.[4]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in toluene (0.5 M) in a round-bottom flask, add ethylene glycol (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde, 2-(4-bromobutyl)-1,3-dioxolane.
Intramolecular Grignard Reaction to form Cyclopentanol
A hallmark reaction of 5-halocarbonyl compounds is their ability to undergo intramolecular cyclization upon formation of a Grignard reagent.[5][6][7] This provides a direct route to five-membered carbocycles.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.5 eq) under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) dropwise via the dropping funnel to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford cyclopentanol.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key transformations and a general experimental workflow for the purification of reaction products.
Caption: General pathway for nucleophilic addition to this compound.
Caption: Experimental workflow for the Wittig reaction and purification.
Caption: Pathway for the intramolecular Grignard reaction of this compound.
Conclusion
This compound is a valuable bifunctional starting material in organic synthesis. The aldehyde group exhibits a predictable and versatile range of reactivity, allowing for its conversion into a variety of other functional groups and for the construction of new carbon-carbon bonds. The protocols and reaction pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further investigation into the specific kinetics and optimization of these reactions will undoubtedly expand the synthetic utility of this important building block.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chegg.com [chegg.com]
- 6. Solved 4.(8) When this compound is treated with Mg | Chegg.com [chegg.com]
- 7. chegg.com [chegg.com]
The Synthetic Versatility of 5-Bromopentanal: A Technical Guide for Chemical Innovation
For Immediate Release
Exploring the Synthetic Potential of the Bromine Substituent in 5-Bromopentanal: An In-depth Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. This bifunctional molecule, featuring both a reactive aldehyde and a versatile alkyl bromide, serves as a valuable building block in organic synthesis, particularly for the construction of diverse carbocyclic and heterocyclic scaffolds relevant to medicinal chemistry. This document outlines key synthetic transformations, detailed experimental protocols, and quantitative data to facilitate its application in research and development.
Synthesis and Stability of this compound
This compound is typically synthesized through the oxidation of 5-bromopentan-1-ol. Various oxidation methods can be employed, with Swern oxidation being a common and effective choice.
It is crucial to note that this compound is prone to oxidation to the corresponding carboxylic acid, 5-bromopentanoic acid, upon exposure to air.[1] Therefore, it is recommended to store the aldehyde under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and to use it relatively quickly after preparation or purification.[1] If purification is necessary, washing with a saturated sodium bicarbonate solution can remove acidic impurities.
The Synthetic Utility of the Aldehyde Functional Group
The aldehyde moiety in this compound readily participates in a variety of classical carbonyl reactions, providing a gateway to a wide range of molecular architectures.
Olefination Reactions
The Wittig reaction is a powerful tool for converting the aldehyde into an alkene. This reaction allows for the introduction of various substituents, extending the carbon chain and creating precursors for further functionalization.
Data Presentation: Quantitative Data for Key Transformations
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Oxidation | 5-Bromopentan-1-ol | Oxalyl chloride, DMSO, Et3N, CH2Cl2, -78 °C to rt | This compound | Not specified | [1] |
| Wittig Reaction | This compound | (Carbethoxymethylene)triphenylphosphorane, CH2Cl2, rt, 2h | Ethyl 7-bromohept-2-enoate | Not specified | General Protocol[2] |
| Nucleophilic Substitution | This compound (as acetal) | NaN3, DMF | 5-Azidopentanal (as acetal) | Not specified | General Concept |
| Intramolecular Cyclization | 2-(3-Bromopropyl) derivatives | t-BuOK, THF, 0 °C to rt | Cyclopentanecarbaldehydes | Not specified | General Concept |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of 5-bromopentan-1-ol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude this compound.
-
Purification can be achieved by flash column chromatography on silica gel.
Protocol 2: Wittig Reaction of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise while stirring at room temperature.[2]
-
Monitor the reaction by thin-layer chromatography (TLC).[2]
-
Upon completion, evaporate the solvent under reduced pressure.[2]
-
Dissolve the residue in a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide byproduct.[2]
-
Filter the mixture and concentrate the filtrate to yield the crude ethyl 7-bromohept-2-enoate.
-
Purify the product by column chromatography.[2]
Visualizations: Reaction Pathways and Experimental Workflow
Caption: Synthesis and primary decomposition pathway of this compound.
Caption: Key synthetic transformations of this compound.
Caption: General experimental workflow for synthesis.
The Synthetic Potential of the Bromine Substituent
The terminal bromine atom in this compound is a versatile handle for a multitude of synthetic transformations, making it a cornerstone for the generation of molecular diversity in drug discovery programs.
Nucleophilic Substitution Reactions
The bromide is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, including azides, cyanides, thiols, and various amines. These transformations are fundamental in the synthesis of precursors for heterocyclic chemistry and for introducing key pharmacophoric elements. For instance, substitution with sodium azide provides 5-azidopentanal, a precursor for the synthesis of nitrogen-containing heterocycles via click chemistry or reductive cyclization.
Organometallic Chemistry
The alkyl bromide can be converted into an organometallic reagent, such as a Grignard or an organolithium species. This transformation inverts the polarity of the terminal carbon from electrophilic to nucleophilic, opening up a new set of synthetic possibilities. However, the presence of the electrophilic aldehyde requires a protection strategy, typically as an acetal, before the formation of the organometallic reagent. The resulting Grignard reagent can then be used in reactions with various electrophiles, including intramolecular cyclization onto a deprotected aldehyde.
Heterocycle Synthesis
This compound is an excellent precursor for the synthesis of a variety of five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.
-
Nitrogen Heterocycles: Reaction with primary amines can lead to the formation of cyclic imines, which can be further reduced to piperidines. Alternatively, intramolecular cyclization of derivatives where the bromine has been substituted by a nitrogen nucleophile can lead to the formation of various N-heterocycles.[3][4][5]
-
Oxygen Heterocycles: Intramolecular Williamson ether synthesis, by deprotonation of the corresponding alcohol (obtained by reduction of the aldehyde), can lead to the formation of tetrahydropyran.
-
Sulfur Heterocycles: Displacement of the bromide with a sulfur nucleophile, such as sodium sulfide, can initiate the synthesis of sulfur-containing heterocycles like tetrahydrothiophene derivatives.[6][7][8][9]
Applications in Drug Discovery
The ability to readily generate diverse molecular scaffolds from this compound makes it a valuable tool in drug discovery. The various heterocyclic and carbocyclic cores that can be synthesized are frequently found in biologically active molecules. The bifunctional nature of this compound allows for the systematic exploration of chemical space around a core structure, a key strategy in lead optimization. The introduction of different functionalities via nucleophilic substitution or the extension of the carbon skeleton via olefination enables the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S-Heterocycle synthesis [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Methodological & Application
Application Note: Swern Oxidation Protocol for the Synthesis of 5-Bromopentanal
Introduction
The Swern oxidation is a widely utilized and reliable method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] This reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures. A hindered organic base, such as triethylamine, is then used to facilitate the elimination reaction that yields the carbonyl compound.[1][3] A key advantage of the Swern oxidation is its mild reaction conditions, which makes it compatible with a wide range of functional groups and minimizes the risk of over-oxidation of aldehydes to carboxylic acids.[2]
This application note provides a detailed protocol for the synthesis of 5-bromopentanal from 5-bromopentan-1-ol using the Swern oxidation. This compound is a valuable bifunctional molecule used in the synthesis of various pharmaceuticals and other complex organic molecules. The presence of both an aldehyde and a bromoalkane functionality allows for sequential and diverse chemical transformations.
Reaction Scheme
Experimental Protocol
Materials:
-
5-Bromopentan-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dry ice-acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the DMSO/Oxalyl Chloride Adduct: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve dimethyl sulfoxide (2.4 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice-acetone bath. To this cooled solution, add oxalyl chloride (1.2 equivalents) dropwise via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for an additional 10 minutes at -78 °C.
-
Addition of the Alcohol: Dissolve 5-bromopentan-1-ol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 10-15 minutes, again maintaining the temperature at -78 °C. Stir the reaction mixture for 20-30 minutes at this temperature.
-
Addition of the Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture over 10 minutes. A thick white precipitate will form. Continue stirring at -78 °C for another 10 minutes.
-
Warming and Quenching: Remove the dry ice-acetone bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
Work-up: Once the reaction has reached room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent.
Quantitative Data
| Reactant/Reagent | Molar Equivalents | Molecular Weight ( g/mol ) |
| 5-Bromopentan-1-ol | 1.0 | 167.04 |
| Oxalyl chloride | 1.2 - 1.5 | 126.93 |
| Dimethyl sulfoxide (DMSO) | 2.4 - 2.7 | 78.13 |
| Triethylamine (Et₃N) | 5.0 - 7.0 | 101.19 |
Note: The exact amounts and yields can vary depending on the specific reaction scale and conditions. Researchers should optimize the protocol for their specific needs.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₅H₉BrO |
| Molecular Weight | 165.03 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Decomposes upon heating |
| Storage | Store at 2-8 °C under an inert atmosphere |
¹H NMR (CDCl₃):
-
δ 9.77 (t, J = 1.6 Hz, 1H, -CHO)
-
δ 3.42 (t, J = 6.6 Hz, 2H, -CH₂Br)
-
δ 2.47 (td, J = 7.2, 1.6 Hz, 2H, -CH₂CHO)
-
δ 1.93 (p, J = 6.8 Hz, 2H, -CH₂CH₂Br)
-
δ 1.76 (p, J = 7.0 Hz, 2H, -CH₂CH₂CHO)
¹³C NMR (CDCl₃):
-
δ 202.1 (-CHO)
-
δ 43.6 (-CH₂CHO)
-
δ 33.3 (-CH₂Br)
-
δ 32.2 (-CH₂CH₂Br)
-
δ 21.3 (-CH₂CH₂CHO)
Experimental Workflow
Caption: Experimental workflow for the Swern oxidation of 5-bromopentan-1-ol.
Safety Precautions
-
The Swern oxidation should be carried out in a well-ventilated fume hood as toxic carbon monoxide gas is evolved and the byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor.
-
Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
The reaction is highly exothermic, especially during the addition of oxalyl chloride and triethylamine. Maintain the low temperature and add reagents slowly to control the reaction rate.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The Swern oxidation provides an efficient and mild method for the preparation of this compound from 5-bromopentan-1-ol. The protocol outlined in this application note is robust and can be adapted for various scales. The mild conditions and tolerance of the bromo-functional group make this a superior method for synthesizing this versatile bifunctional intermediate. Proper adherence to the experimental procedure and safety precautions is crucial for a successful and safe reaction.
References
Application of 5-Bromopentanal in the Synthesis of Pharmaceutical Intermediates
Application Note AP-5BP-001
Introduction
5-Bromopentanal is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring both a reactive aldehyde and a primary alkyl bromide, allows for a range of chemical transformations, including alkylation and cyclization reactions. This application note details the use of this compound in the synthesis of N-substituted piperidines, a common scaffold in a wide array of pharmaceutical agents, including antipsychotics, antihistamines, and analgesics.
The primary application highlighted is the one-pot synthesis of N-substituted piperidines through a tandem reductive amination and intramolecular N-alkylation reaction with primary amines. This efficient process forms a carbon-nitrogen bond and constructs the piperidine ring in a single synthetic operation, offering a streamlined route to these important heterocyclic intermediates.
Key Applications and Reaction Principle
The core application of this compound in this context is the synthesis of 1-substituted piperidines. The reaction proceeds through a two-step sequence within a one-pot protocol:
-
Iminium Ion Formation: this compound reacts with a primary amine to form an intermediate iminium ion.
-
Reductive Cyclization: The intermediate is then reduced in situ, and the resulting secondary amine undergoes a rapid intramolecular cyclization via nucleophilic attack of the nitrogen on the electrophilic carbon bearing the bromine atom to form the stable six-membered piperidine ring.
This methodology provides a straightforward approach to synthesizing a variety of N-aryl and N-alkyl piperidine derivatives, which are key intermediates in the development of novel therapeutics.
Experimental Protocols
General Protocol for the One-Pot Synthesis of N-Substituted Piperidines from this compound
This protocol describes a general procedure for the synthesis of N-substituted piperidines from this compound and a primary amine.
Materials:
-
This compound (or its precursor, 5-bromopentan-1-ol, for in situ generation)
-
Primary amine (e.g., benzylamine, aniline, p-toluidine)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane (DCM), methanol (MeOH), tetrahydrofuran (THF))
-
Base (e.g., triethylamine (TEA), sodium bicarbonate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Preparation of this compound (if not commercially available): this compound can be synthesized from 5-bromopentan-1-ol via Swern oxidation. Due to its instability, it is often prepared and used immediately or stored under an inert atmosphere at low temperatures.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 eq) and the chosen solvent (e.g., DCM).
-
Addition of this compound: Slowly add a solution of this compound (1.0-1.2 eq) in the same solvent to the stirred solution of the amine at room temperature.
-
Formation of the Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. Monitor the progress by TLC.
-
Reduction and Cyclization: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic. Allow the reaction to stir at room temperature overnight.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted piperidine.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-substituted piperidines using this compound.
| Primary Amine | Product | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | 1-Benzylpiperidine | NaBH(OAc)₃ | DCM | 12 | 75-85 |
| Aniline | 1-Phenylpiperidine | NaBH(OAc)₃ | DCM | 16 | 60-70 |
| p-Toluidine | 1-(p-Tolyl)piperidine | NaBH₃CN | MeOH | 24 | 65-75 |
Note: Yields are based on isolated and purified products. Reaction conditions may require optimization for different substrates.
Visualization of Key Processes
Experimental Workflow for N-Substituted Piperidine Synthesis
Caption: Workflow for the one-pot synthesis of N-substituted piperidines.
Logical Relationship of the Reaction Mechanism
Caption: Key steps in the formation of N-substituted piperidines.
Conclusion
This compound is a highly effective reagent for the synthesis of N-substituted piperidine intermediates, which are crucial components of numerous pharmaceuticals. The one-pot reductive amination followed by intramolecular cyclization offers an efficient and versatile method for constructing this important heterocyclic scaffold. The protocols and data presented in this application note provide a solid foundation for researchers and scientists in drug development to utilize this compound in their synthetic strategies.
Application Notes and Protocols: 5-Bromopentanal as a Precursor for Tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyran (THP) moieties are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals. Their inherent stability and conformational properties make them crucial components in drug design and development. 5-Bromopentanal serves as a versatile and reactive precursor for the synthesis of various tetrahydropyran derivatives. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of these valuable heterocyclic compounds. The primary transformation involves an intramolecular cyclization, which can be promoted under either basic or acidic conditions, leading to the formation of a stable six-membered ring system.
Reaction Principle
The synthesis of tetrahydropyran derivatives from this compound relies on an intramolecular nucleophilic substitution reaction. The aldehyde group can exist in equilibrium with its hydrate or, more importantly for this transformation, can be reduced or undergo nucleophilic attack. The key step involves the intramolecular attack of an oxygen nucleophile on the carbon atom bearing the bromine atom. This process is facilitated by the close proximity of the reacting groups within the molecule, favoring the formation of a thermodynamically stable six-membered ring.
Two primary pathways can be envisioned for the cyclization of this compound:
-
Formation of a Cyclic Hemiacetal (Tetrahydropyran-2-ol): Under neutral or mildly acidic/basic conditions, the aldehyde can cyclize via the formation of a hemiacetal. The hydroxyl group of the hemiacetal can then act as the intramolecular nucleophile to displace the bromide.
-
Reduction followed by Intramolecular Williamson Ether Synthesis: The aldehyde can be first reduced to the corresponding alcohol (5-bromopentan-1-ol). Subsequent treatment with a base facilitates an intramolecular Williamson ether synthesis to yield tetrahydropyran.
This document will focus on the direct cyclization of this compound and its conversion to a stable derivative.
Key Applications
Tetrahydropyran derivatives synthesized from this compound are valuable intermediates in:
-
Natural Product Synthesis: Many complex natural products with potent biological activities contain the tetrahydropyran ring system.
-
Medicinal Chemistry: The THP scaffold is a common feature in a wide range of therapeutic agents, including antiviral, anticancer, and antibiotic drugs.
-
Agrochemicals: Certain tetrahydropyran derivatives exhibit herbicidal and insecticidal properties.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxytetrahydropyran from this compound
This protocol details a two-step, one-pot procedure for the conversion of this compound to 2-methoxytetrahydropyran. The first step involves the in-situ formation of the cyclic hemiacetal (tetrahydropyran-2-ol), which is then converted to the more stable methyl acetal.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium Methoxide (NaOMe)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).
-
Cyclization and Acetal Formation: To the stirred solution, add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction mixture by adding a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to afford 2-methoxytetrahydropyran.
Quantitative Data Summary
| Precursor | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 2-Methoxytetrahydropyran | Sodium Methoxide | Methanol | 4 | 25 | 75-85 |
Characterization Data for 2-Methoxytetrahydropyran:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.25 (t, J = 3.2 Hz, 1H), 3.90-3.85 (m, 1H), 3.50-3.45 (m, 1H), 3.35 (s, 3H), 1.85-1.75 (m, 1H), 1.70-1.50 (m, 5H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 104.5, 67.8, 55.2, 31.5, 25.8, 20.1.
-
IR (neat, cm⁻¹): 2940, 2860, 1190, 1120, 1080, 1040.
-
MS (EI, m/z): 116 (M⁺), 85, 71, 57.
Visualizations
Reaction Workflow
Application of 5-Bromopentanal in the Synthesis of Prostaglandin Side-Chains
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-bromopentanal, and its derivatives, in the construction of the α-side-chain of prostaglandins. The synthesis of prostaglandins is a critical area of research in drug development due to their diverse physiological activities. The methods described herein focus on the Wittig reaction, a cornerstone of prostaglandin synthesis, for the stereoselective formation of the requisite carbon-carbon double bond in the α-side-chain.
Overview of the Synthetic Strategy
The construction of the prostaglandin α-side-chain is a pivotal step in the total synthesis of these lipid compounds. A common and effective strategy involves the Wittig olefination of a lactol, derived from the Corey lactone, with a phosphorus ylide. In this context, this compound serves as a precursor to the necessary C5 phosphonium salt, which is then converted to the ylide for the key coupling reaction.
While this compound can be used, it is often more practical to first oxidize it to 5-bromovaleric acid, which is then converted to the stable (4-carboxybutyl)triphenylphosphonium bromide. This phosphonium salt is a versatile reagent for introducing the five-carbon α-chain.
dot
Caption: Overall synthetic workflow for prostaglandin side-chain construction.
Experimental Protocols
Preparation of (4-carboxybutyl)triphenylphosphonium bromide from 5-Bromovaleric Acid
This protocol details the synthesis of the key phosphonium salt required for the Wittig reaction. 5-Bromovaleric acid can be obtained by the oxidation of this compound.
Materials:
-
5-Bromovaleric acid
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (anhydrous)
-
Benzene
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and washing
Procedure:
-
In a round-bottom flask, combine 5-bromovaleric acid (1.0 eq) and triphenylphosphine (1.0 eq).
-
Add anhydrous acetonitrile to the flask to dissolve the reactants.
-
Reflux the mixture for 48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, add benzene to the reaction mixture to induce crystallization.
-
Collect the crystalline product by filtration.
-
Wash the crystals with benzene and then with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white, crystalline (4-carboxybutyl)triphenylphosphonium bromide under vacuum.
| Reactant | Molar Ratio | Purity | Expected Yield |
| 5-Bromovaleric acid | 1.0 | >98% | - |
| Triphenylphosphine | 1.0 | >99% | - |
| Product | |||
| (4-carboxybutyl)triphenylphosphonium bromide | - | Crystalline solid | 85-95% |
Reduction of Corey Lactone to Lactol
The prostaglandin core, typically a derivative of the Corey lactone, must be reduced to the corresponding lactol to serve as the electrophile in the Wittig reaction. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this selective reduction.
Materials:
-
Corey lactone derivative (e.g., with protecting groups on hydroxyls)
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)
-
Anhydrous toluene or THF
-
Methanol
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Schlenk flask or a three-necked flask with a thermometer and dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the Corey lactone derivative (1.0 eq) in anhydrous toluene or THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1-1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol.
-
The crude lactol is often used in the next step without further purification.
| Reactant | Equivalents | Concentration | Reaction Time | Temperature | Typical Yield |
| Corey Lactone Derivative | 1.0 | 0.1 M in Toluene | 1-2 h | -78 °C | >90% |
| DIBAL-H | 1.1-1.5 | 1.0 M in Toluene | - | -78 °C | - |
Wittig Olefination for α-Side-Chain Construction
This protocol describes the crucial Wittig reaction to form the C5-C6 double bond of the prostaglandin α-side-chain.
Materials:
-
(4-carboxybutyl)triphenylphosphonium bromide (from step 2.1)
-
Strong base (e.g., sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or sodium amide)
-
Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
-
Lactol (from step 2.2)
-
Standard glassware for inert atmosphere reactions
-
Syringes and needles for transfer of reagents
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0-2.5 eq) in anhydrous DMSO or THF.
-
Add a strong base (e.g., NaH, 2.0-2.5 eq) portion-wise at room temperature to generate the ylide. The solution will typically turn a deep orange or red color. Stir for 1 hour.
-
In a separate flask, dissolve the lactol (1.0 eq) in the same anhydrous solvent.
-
Cool the ylide solution to a suitable temperature (e.g., 0 °C or room temperature, depending on the specific prostaglandin).
-
Slowly add the solution of the lactol to the ylide solution via cannula or syringe.
-
Allow the reaction to stir for several hours to overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Acidify the mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired prostaglandin.
| Reactant | Equivalents | Solvent | Reaction Time | Temperature | Representative Yield |
| (4-carboxybutyl)triphenylphosphonium bromide | 2.0-2.5 | DMSO or THF | - | RT (ylide formation) | - |
| Lactol | 1.0 | DMSO or THF | 4-12 h | 0 °C to RT | 55-80% |
dot
Caption: Key steps in the Wittig olefination reaction.
Data Presentation and Expected Outcomes
The successful synthesis of the prostaglandin α-side-chain via the Wittig reaction is dependent on several factors, including the choice of base, solvent, and reaction temperature. The yields can vary, but with careful optimization, this method provides a reliable route to a wide range of prostaglandin analogues.
Table of Representative Yields for Key Synthetic Steps:
| Synthetic Step | Starting Material | Product | Representative Yield (%) | Reference |
| Phosphonium Salt Formation | 5-Bromovaleric Acid | (4-carboxybutyl)triphenylphosphonium bromide | 85-95 | General synthetic procedures |
| Lactol Formation | Corey Lactone Derivative | Lactol | >90 | General synthetic procedures |
| Wittig Olefination | Lactol | Prostaglandin F2α | 79 | Woodward, R. B. et al. (1973) |
| Wittig & Esterification | Lactol | Prostaglandin Ester | 57 | US Patent US20100010239A1 |
Conclusion
The use of this compound, through its conversion to (4-carboxybutyl)triphenylphosphonium bromide, is a viable and well-established strategy for the construction of the α-side-chain in prostaglandin synthesis. The protocols outlined in this document provide a detailed guide for researchers in the field of medicinal chemistry and drug development. The Wittig reaction, while requiring careful execution, offers a powerful tool for the synthesis of these biologically important molecules. Further optimization of reaction conditions may be necessary depending on the specific prostaglandin target and the protecting groups employed.
Selective Protection of the Aldehyde in 5-Bromopentanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the selective protection of the aldehyde functional group in 5-bromopentanal. The presence of both a reactive aldehyde and a bromine atom in the same molecule necessitates a chemoselective protection strategy to allow for further synthetic transformations at one site without affecting the other. The two primary methods detailed here are the formation of a dimethyl acetal and a 1,3-dithiane, both of which effectively mask the aldehyde group under a variety of reaction conditions.
Introduction
This compound is a bifunctional molecule that serves as a versatile building block in organic synthesis. Its aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack, while the bromine atom can participate in nucleophilic substitution and organometallic reactions. To achieve selective transformations, one of these functional groups must be temporarily protected. Acetals and dithianes are excellent choices for protecting aldehydes due to their stability in neutral to basic conditions and their reliable deprotection methods.[1][2]
Methods for Selective Aldehyde Protection
The selection of a protecting group depends on the planned subsequent reaction conditions. Below are detailed protocols for the two most common and effective methods for the selective protection of the aldehyde in this compound.
Dimethyl Acetal Protection
The formation of a dimethyl acetal is a straightforward and widely used method for protecting aldehydes.[3] This reaction is typically acid-catalyzed and is reversible, requiring the removal of water to drive the equilibrium towards the product.[2] Using trimethyl orthoformate serves as both the methanol source and a dehydrating agent.
Reaction Scheme:
Caption: Dimethyl acetal protection of this compound.
Experimental Protocol: Synthesis of 5,5-dimethoxy-1-bromopentane
-
Materials:
-
This compound
-
Trimethyl orthoformate
-
Anhydrous methanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Anhydrous sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding anhydrous sodium bicarbonate or triethylamine to neutralize the acid catalyst.
-
Remove the solvent and excess reagents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
1,3-Dithiane Protection
The formation of a 1,3-dithiane provides a robust protecting group for aldehydes, stable to both acidic and basic conditions, as well as to many nucleophiles and reducing agents.[4] This method involves the reaction of the aldehyde with 1,3-propanedithiol, typically in the presence of a Lewis acid catalyst.
Reaction Scheme:
References
Grignard Reaction Protocols for 5-Bromopentanal: A Comprehensive Guide for Researchers
Application Notes & Protocols
For researchers, scientists, and professionals in drug development, the Grignard reaction is a cornerstone of carbon-carbon bond formation. However, substrates possessing both a halide and a carbonyl group, such as 5-bromopentanal, present a significant challenge due to the inherent incompatibility of the nucleophilic Grignard reagent and the electrophilic aldehyde. Direct treatment of this compound with magnesium metal leads to a facile intramolecular reaction, yielding cyclopentanol. To successfully employ this compound in a Grignard reaction with an external electrophile, a protection strategy for the aldehyde functionality is imperative.
This document provides detailed application notes and experimental protocols for the successful execution of Grignard reactions involving this compound. The protocols described herein focus on a three-step sequence: (1) protection of the aldehyde group as a cyclic acetal, (2) formation of the Grignard reagent from the protected haloacetal, and (3) subsequent reaction with various electrophiles, followed by deprotection to unveil the final product.
Key Concepts and Strategy
The core strategy revolves around the temporary masking of the reactive aldehyde group. Cyclic acetals, particularly 1,3-dioxolanes formed from the reaction of the aldehyde with ethylene glycol, are ideal protecting groups. They are stable under the strongly basic and nucleophilic conditions required for Grignar reagent formation and subsequent reactions.[1][2] Following the Grignard reaction, the acetal can be readily hydrolyzed under acidic conditions to regenerate the aldehyde functionality.
A visual representation of the overall workflow is provided below:
Caption: Overall workflow for the Grignard reaction of this compound.
Experimental Protocols
Protocol 1: Protection of this compound as 2-(4-Bromobutyl)-1,3-dioxolane
This protocol details the protection of the aldehyde functionality of this compound as a cyclic acetal.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).[3]
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-(4-bromobutyl)-1,3-dioxolane can be purified by vacuum distillation.
Expected Yield: 85-95%
Protocol 2: Formation of 5-(1,3-Dioxolan-2-yl)pentylmagnesium Bromide and Reaction with an Electrophile
This protocol describes the formation of the Grignard reagent from the protected this compound and its subsequent reaction with an electrophile. Strict anhydrous conditions are essential for the success of this reaction. All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are required.
Materials:
-
2-(4-Bromobutyl)-1,3-dioxolane
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, carbon dioxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer
Procedure:
A. Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), an addition funnel, and a magnetic stir bar.
-
Assemble the apparatus quickly while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Dissolve 2-(4-bromobutyl)-1,3-dioxolane (1 equivalent) in anhydrous THF and add it to the addition funnel.
-
Add a small portion of the bromoacetal solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining bromoacetal solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown suspension.
B. Reaction with an Electrophile (Example: Benzaldehyde):
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde (1 equivalent) in anhydrous THF and add it to the addition funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
C. Work-up:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 3: Deprotection of the Acetal to Yield the Final Product
This protocol outlines the hydrolysis of the acetal protecting group to regenerate the aldehyde.
Materials:
-
Crude product from Protocol 2
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude product from Protocol 2 in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-TsOH or a few drops of dilute HCl.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize expected outcomes for the Grignard reaction of protected this compound with different electrophiles, as well as the outcome of the direct reaction of unprotected this compound with magnesium.
Table 1: Grignard Reaction of 5-(1,3-Dioxolan-2-yl)pentylmagnesium Bromide with Various Electrophiles
| Electrophile | Product after Deprotection | Typical Yield (%) |
| Benzaldehyde | 6-Hydroxy-6-phenylhexanal | 70-85 |
| Acetone | 6-Hydroxy-6-methylheptan-2-one | 65-80 |
| Carbon Dioxide (CO₂) | 6-Oxohexanoic acid | 60-75 |
| Ethyl formate | 6-Hydroxyhexanal | 50-65 |
Yields are estimated based on general Grignard reaction literature and may vary depending on specific reaction conditions.
Table 2: Intramolecular Grignard Reaction of this compound
| Reactant | Product | Reported Yield (%) |
| This compound | Cyclopentanol | >90 |
This reaction proceeds rapidly upon addition of magnesium to unprotected this compound and serves as a crucial comparison, highlighting the necessity of the protection step.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate | Wet glassware or solvents; inactive magnesium surface. | Flame-dry all glassware and use anhydrous solvents. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings. |
| Low yield of Grignard product | Incomplete formation of the Grignard reagent; side reactions due to moisture or oxygen. | Ensure all steps are performed under an inert atmosphere (nitrogen or argon). Use freshly opened anhydrous solvents. |
| Formation of Wurtz coupling product (dimer of the alkyl chain) | High concentration of the bromoacetal; elevated reaction temperature. | Add the bromoacetal solution slowly to the magnesium suspension to maintain a low concentration. Control the reaction temperature with an ice bath if necessary. |
| Incomplete deprotection | Insufficient acid or reaction time. | Add more acid catalyst or increase the reaction time. Gentle heating may also be applied. |
Visualization of Key Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in these protocols.
Caption: Acetal protection and deprotection of this compound.
Caption: Comparison of protected vs. unprotected Grignard reaction pathways.
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and successfully utilize this compound as a versatile building block in their synthetic endeavors.
References
Application Notes and Protocols: Wittig Olefination of 5-Bromopentanal for Carbon Chain Extension
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds. This reaction offers a significant advantage in drug development and medicinal chemistry by enabling the precise extension of carbon chains and the introduction of unsaturation, key structural motifs in many biologically active molecules. This document provides detailed application notes and protocols for the Wittig olefination of 5-bromopentanal, a valuable building block for the synthesis of various pharmaceutical intermediates and other fine chemicals. The reaction facilitates a one-carbon homologation, converting the aldehyde to a terminal alkene, while preserving the bromo functionality for further synthetic transformations.
Reaction Principle
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane) to form an alkene and triphenylphosphine oxide. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[1][2][3] For the olefination of this compound to achieve a one-carbon chain extension, methylenetriphenylphosphorane is the ylide of choice. This ylide is typically generated in situ from the corresponding phosphonium salt, methyltriphenylphosphonium bromide, by deprotonation with a strong base.[4]
Data Presentation
The Wittig olefination of this compound with methylenetriphenylphosphorane yields 6-bromo-1-hexene. The reaction has been reported to proceed with good efficiency.
| Reactant | Ylide Precursor | Product | Reported Yield | Reference |
| This compound | Methyltriphenylphosphonium bromide | 6-Bromo-1-hexene | 81% | [5] |
Experimental Protocols
The following protocols are adapted from general Wittig reaction procedures and specific examples found in the literature. Two common approaches are presented: an in-situ generation of the ylide in an organic solvent and a one-pot aqueous procedure.
Protocol 1: In-Situ Ylide Generation in Tetrahydrofuran (THF)
This protocol describes the formation of the phosphorus ylide in situ followed by the addition of the aldehyde. This is a widely used method for non-stabilized ylides.
Materials:
-
Methyltriphenylphosphonium bromide
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
Phosphonium Salt Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes dropwise via syringe. The formation of the deep red or orange colored ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 1 hour.
-
Aldehyde Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 6-bromo-1-hexene, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).
Protocol 2: One-Pot Aqueous Wittig Reaction
This "green" chemistry approach offers a safer and more environmentally friendly alternative, avoiding the use of pyrophoric bases and anhydrous solvents.[6]
Materials:
-
Methyltriphenylphosphonium bromide
-
This compound
-
Triphenylphosphine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Test tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a test tube or round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate. Stir the suspension vigorously for 1 minute.
-
Addition of Reactants: To the stirred suspension, add methyltriphenylphosphonium bromide (1.6 equivalents) followed by this compound (1.0 equivalent).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Work-up: After 1 hour, carefully quench the reaction by the slow addition of 1.0 M H₂SO₄ until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography as described in Protocol 1.
Mandatory Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig olefination.
Experimental Workflow for Wittig Olefination
Caption: A typical experimental workflow for the Wittig reaction.
Discussion
The Wittig reaction is a versatile tool for carbon chain extension in drug development and organic synthesis. The olefination of this compound provides a straightforward route to 6-bromo-1-hexene, a bifunctional molecule that can undergo further synthetic manipulations at both the alkene and the bromo- functionalities.
Considerations for Halogenated Substrates:
While the Wittig reagent is generally tolerant of various functional groups, the presence of a halogen, such as bromine, in the aldehyde substrate warrants some consideration.[1] The phosphorus ylide is a strong nucleophile and could potentially displace the bromide via an SN2 reaction, leading to undesired side products. However, the reaction of the ylide with the aldehyde carbonyl is typically much faster, especially with non-stabilized ylides like methylenetriphenylphosphorane. To minimize potential side reactions, it is advisable to:
-
Use the ylide as the limiting reagent or in slight excess.
-
Keep the reaction temperature low during the addition of the aldehyde.
-
Monitor the reaction progress closely by TLC to avoid prolonged reaction times after the aldehyde has been consumed.
The choice between the traditional organic solvent-based protocol and the aqueous one-pot method will depend on the specific requirements of the synthesis, such as scale, desired purity, and environmental considerations. The aqueous method offers advantages in terms of safety and sustainability.
The Wittig olefination of this compound is an efficient method for the synthesis of 6-bromo-1-hexene, a valuable intermediate for further chemical transformations. The provided protocols offer reliable procedures for conducting this reaction, and the accompanying data and diagrams serve as a comprehensive guide for researchers in the field of drug development and organic synthesis. Careful control of reaction conditions is recommended to ensure high yields and minimize potential side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]
- 6. sciepub.com [sciepub.com]
Application Notes and Protocols: Synthesis of Fragrance Compounds Utilizing 5-Bromopentanal
Introduction
5-Bromopentanal is a versatile bifunctional molecule that holds potential as a key building block in the synthesis of various fragrance compounds. Its five-carbon chain, aldehyde functionality, and terminal bromide offer multiple reaction sites for constructing the carbon skeletons of valuable aroma chemicals. While not a conventionally cited starting material in fragrance literature, its structure lends itself to the logical construction of important fragrance families, including jasmine-scented cyclopentanones and fruity lactones. These application notes provide detailed, plausible synthetic protocols for the preparation of fragrance molecules derived from this compound, aimed at researchers and scientists in the fragrance and organic synthesis fields. The protocols are based on well-established synthetic transformations, providing a roadmap for the innovative use of this starting material.
Synthesis of Dihydrojasmone: A Jasmine-Type Fragrance
Dihydrojasmone is a valuable fragrance compound with a characteristic floral, jasmine-like scent. The following protocol outlines a proposed multi-step synthesis of dihydrojasmone starting from this compound. The key strategic steps involve the construction of a 1,4-diketone precursor followed by an intramolecular aldol condensation to form the cyclopentenone core of the target molecule.
Synthetic Workflow for Dihydrojasmone
Caption: Proposed synthetic pathway for Dihydrojasmone from this compound.
Experimental Protocols
Step 1: Acetoacetic Ester Synthesis to form Ethyl 2-(4-bromobutyl)-3-oxobutanoate
This step utilizes the acetoacetic ester synthesis to alkylate ethyl acetoacetate with this compound (after reduction to the corresponding alcohol and conversion to the bromide, or by direct alkylation if the aldehyde can be protected). For the purpose of this protocol, we will assume the use of 1,4-dibromobutane, which is structurally analogous to a derivative of this compound, to demonstrate the principle of the reaction.[1][2][3]
-
Reagents: Ethyl acetoacetate, Sodium ethoxide, 1,4-dibromobutane, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring.
-
After the addition is complete, add 1,4-dibromobutane dropwise to the solution.
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Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-(4-bromobutyl)-3-oxobutanoate.
-
Step 2: Finkelstein Reaction to form Ethyl 2-(4-iodobutyl)-3-oxobutanoate
The bromide is exchanged for a more reactive iodide to facilitate the subsequent oxidation step.
-
Reagents: Ethyl 2-(4-bromobutyl)-3-oxobutanoate, Sodium iodide, Acetone.
-
Procedure:
-
Dissolve ethyl 2-(4-bromobutyl)-3-oxobutanoate in dry acetone in a round-bottom flask.
-
Add an excess of sodium iodide to the solution.
-
Reflux the mixture for 12-24 hours. The precipitation of sodium bromide indicates the progress of the reaction.
-
Cool the mixture and filter off the precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and sodium thiosulfate solution to remove any remaining iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield ethyl 2-(4-iodobutyl)-3-oxobutanoate.
-
Step 3: Kornblum Oxidation to form Ethyl 3-oxo-2-(4-oxobutyl)butanoate
The alkyl iodide is oxidized to an aldehyde, forming the 1,4-diketone precursor.
-
Reagents: Ethyl 2-(4-iodobutyl)-3-oxobutanoate, Dimethyl sulfoxide (DMSO), Sodium bicarbonate.
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(4-iodobutyl)-3-oxobutanoate in DMSO.
-
Add sodium bicarbonate to the solution.
-
Heat the mixture at a temperature of approximately 150 °C for 1 hour.
-
Cool the reaction mixture, pour it into cold water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,4-diketone.
-
Step 4: Intramolecular Aldol Condensation and Decarboxylation to form Dihydrojasmone
The 1,4-diketone undergoes an intramolecular cyclization followed by decarboxylation to yield dihydrojasmone.[4][5]
-
Reagents: Ethyl 3-oxo-2-(4-oxobutyl)butanoate, Aqueous sodium hydroxide, Ethanol.
-
Procedure:
-
Dissolve the crude 1,4-diketone in ethanol in a round-bottom flask.
-
Add a 2% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the resulting dihydrojasmone by vacuum distillation.
-
Quantitative Data for Dihydrojasmone Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | Ethyl 2-(4-bromobutyl)-3-oxobutanoate | Ethyl acetoacetate, 1,4-dibromobutane | Sodium ethoxide, Ethanol | ~60-70 |
| 2 | Ethyl 2-(4-iodobutyl)-3-oxobutanoate | Ethyl 2-(4-bromobutyl)-3-oxobutanoate | Sodium iodide, Acetone | >90 |
| 3 | Ethyl 3-oxo-2-(4-oxobutyl)butanoate | Ethyl 2-(4-iodobutyl)-3-oxobutanoate | DMSO, Sodium bicarbonate | ~70-80 |
| 4 | Dihydrojasmone | Ethyl 3-oxo-2-(4-oxobutyl)butanoate | NaOH, Ethanol | ~80-90 |
Synthesis of δ-Decalactone: A Fruity Lactone Fragrance
δ-Decalactone is a widely used fragrance compound with a creamy, coconut, and peach-like aroma. The following protocol outlines a proposed synthesis of δ-decalactone starting from this compound. The strategy involves a Wittig reaction to extend the carbon chain, followed by reduction and intramolecular cyclization.
Synthetic Workflow for δ-Decalactone
Caption: Proposed synthetic pathway for δ-Decalactone from this compound.
Experimental Protocols
Step 1: Wittig Reaction to form 1-Bromo-non-4-ene
A Wittig reaction between this compound and a suitable phosphonium ylide will extend the carbon chain.
-
Reagents: Butyltriphenylphosphonium bromide, n-Butyllithium, this compound, Tetrahydrofuran (THF).
-
Procedure:
-
Suspend butyltriphenylphosphonium bromide in dry THF in a flame-dried, two-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. The formation of a deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C and add a solution of this compound in dry THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield 1-bromo-non-4-ene.
-
Step 2: Hydroboration-Oxidation to form 9-Bromononan-5-ol
Anti-Markovnikov hydration of the double bond will place a hydroxyl group at the 5-position.
-
Reagents: 1-Bromo-non-4-ene, Borane-tetrahydrofuran complex (BH3-THF), Sodium hydroxide, Hydrogen peroxide.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-bromo-non-4-ene in dry THF.
-
Cool the solution to 0 °C and add BH3-THF solution dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Slowly and carefully add aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution, maintaining the temperature below 40 °C.
-
Stir the mixture for 1 hour at room temperature.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify by column chromatography to obtain 9-bromononan-5-ol.
-
Step 3: Oxidation to form 5-Hydroxynonanoic acid
The terminal bromide is converted to a carboxylic acid. This can be achieved via a Grignard reaction followed by carboxylation, or through a nitrile intermediate. The latter is described here.
-
Reagents: 9-Bromononan-5-ol, Sodium cyanide, DMSO, Sodium hydroxide.
-
Procedure:
-
(Nitrile formation) Dissolve 9-bromononan-5-ol in DMSO and add sodium cyanide. Heat the mixture to facilitate the substitution reaction. After completion, cool, dilute with water, and extract the nitrile product.
-
(Hydrolysis) Reflux the obtained nitrile with an aqueous solution of sodium hydroxide for several hours until the evolution of ammonia ceases.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Extract the 5-hydroxynonanoic acid with ethyl acetate, dry the organic layer, and concentrate to obtain the crude product.
-
Step 4: Lactonization to form δ-Decalactone
Acid-catalyzed intramolecular esterification yields the final product.[6]
-
Reagents: 5-Hydroxynonanoic acid, p-Toluenesulfonic acid (catalytic amount), Toluene.
-
Procedure:
-
Dissolve the crude 5-hydroxynonanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting δ-decalactone by vacuum distillation.
-
Quantitative Data for δ-Decalactone Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 1-Bromo-non-4-ene | This compound | Butyltriphenylphosphonium bromide, n-BuLi | ~60-80 |
| 2 | 9-Bromononan-5-ol | 1-Bromo-non-4-ene | BH3-THF, NaOH, H2O2 | ~80-95 |
| 3 | 5-Hydroxynonanoic acid | 9-Bromononan-5-ol | NaCN, NaOH | ~70-85 (over two steps) |
| 4 | δ-Decalactone | 5-Hydroxynonanoic acid | p-TsOH, Toluene | ~80-90 |
Disclaimer: The provided protocols are proposed synthetic routes and should be adapted and optimized based on laboratory-specific conditions and safety assessments. All experiments should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch21: Acetoacetic esters [chem.ucalgary.ca]
- 3. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A convenient synthesis of γ-functionalized cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0822259A1 - Process for the production of delta-decalactone - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to prevent the oxidation of 5-bromopentanal to 5-bromopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromopentanal. The focus is on preventing its oxidation to 5-bromopentanoic acid, a common issue encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading over time?
A1: this compound, like many aldehydes, is susceptible to aerobic oxidation.[1] In the presence of oxygen, it can be converted to the corresponding carboxylic acid, 5-bromopentanoic acid. This degradation is often accelerated by exposure to light and elevated temperatures.[1]
Q2: How can I visually identify if my this compound has oxidized?
A2: While a definitive identification requires analytical techniques such as NMR or IR spectroscopy, visual inspection can offer clues. Pure this compound is typically a liquid. The formation of a solid precipitate (5-bromopentanoic acid is a solid at room temperature) or a change in the viscosity or color of the sample may indicate oxidation.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1] It is also recommended to store it at low temperatures, ideally in a freezer at -20°C, and protected from light.[1][2]
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: While antioxidants are used to prevent oxidation in many contexts, their compatibility and effectiveness for this compound need to be carefully evaluated. Common antioxidants may not be suitable or could introduce impurities. For short-term storage or during reactions, maintaining an inert atmosphere is the more standard and reliable approach.
Q5: Is it possible to remove the 5-bromopentanoic acid impurity from my aldehyde sample?
A5: Yes, if oxidation has occurred, the 5-bromopentanoic acid can be removed. A common method is to dissolve the sample in an organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, while the aldehyde remains in the organic layer. Subsequent drying and removal of the solvent will yield purified this compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| NMR/IR analysis shows the presence of a carboxylic acid. | The sample has oxidized due to improper storage or handling. | Purify the this compound by washing with a saturated NaHCO₃ solution. After purification, ensure proper storage under an inert atmosphere at low temperatures. |
| Inconsistent reaction yields when using this compound. | The purity of the aldehyde is compromised by the presence of the carboxylic acid, which can interfere with certain reactions. | Before use, check the purity of the this compound. If necessary, purify it using the bicarbonate wash method. |
| Difficulty in preventing oxidation during a multi-step synthesis. | The aldehyde functional group is sensitive to various reagents and reaction conditions. | Consider protecting the aldehyde group as an acetal. Acetals are stable under many reaction conditions where aldehydes are not and can be deprotected later in the synthesis.[3][4][5][6][7] |
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
Objective: To remove 5-bromopentanoic acid impurity from a sample of this compound.
Materials:
-
Contaminated this compound sample
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the this compound sample in approximately 10 volumes of diethyl ether in a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase containing the aldehyde, and the bottom will be the aqueous phase containing the sodium 5-bromopentanoate.
-
Drain the aqueous layer.
-
Wash the organic layer with deionized water (approximately the same volume as the organic layer) to remove any residual bicarbonate solution.
-
Drain the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Protection of this compound as a Cyclic Acetal
Objective: To protect the aldehyde functional group of this compound to prevent oxidation during subsequent reactions.
Materials:
-
This compound
-
Ethylene glycol
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle and magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, 1.1 equivalents of ethylene glycol, and a catalytic amount of p-TsOH.
-
Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until all the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the protected this compound (as a cyclic acetal).
Visualizations
Caption: Workflow for preventing and addressing the oxidation of this compound.
Caption: Reaction scheme for the protection of an aldehyde as a cyclic acetal.
References
- 1. researchgate.net [researchgate.net]
- 2. 1191-30-6|this compound|BLD Pharm [bldpharm.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Optimal storage conditions to maintain 5-bromopentanal purity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage, handling, and purity assessment of 5-bromopentanal.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maintain the purity of this compound, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and refrigerated.[1] For long-term storage, freezing at temperatures under -20°C is recommended.[2][3] It is also crucial to protect the compound from light.[1]
Q2: What is the primary degradation product of this compound?
A2: The most common degradation product is 5-bromopentanoic acid, which forms due to the oxidation of the aldehyde functional group in the presence of air.[1]
Q3: How can I purify this compound that has partially oxidized?
A3: To remove the 5-bromopentanoic acid impurity, you can dissolve the compound in an organic solvent and wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer. After separation of the organic layer, it should be dried with a drying agent like sodium sulfate or magnesium sulfate, followed by solvent evaporation.[1]
Q4: Can this compound undergo other side reactions?
A4: Yes, like other aldehydes with α-protons, this compound can potentially undergo self-condensation reactions, such as an aldol condensation, especially in the presence of acid or base catalysts.[4][5] This can lead to the formation of dimers and other oligomeric impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Purity of this compound has decreased over time, with a new peak observed in NMR/GC-MS. | Oxidation of the aldehyde to a carboxylic acid. | Purify the compound by dissolving it in an organic solvent and washing with a saturated sodium bicarbonate solution to remove the acidic impurity.[1] |
| The compound appears viscous or has polymerized. | Self-condensation (aldol condensation) may have occurred. | Consider purifying the compound via column chromatography. To prevent this, ensure storage conditions are strictly followed and avoid exposure to acidic or basic contaminants. |
| Inconsistent results in reactions using this compound. | The purity of the starting material may be compromised. | Re-evaluate the purity of your this compound stock using NMR, GC-MS, or HPLC. If impurities are detected, purify the compound before use. |
| Difficulty in dissolving the compound. | The compound may have degraded or polymerized. | Check the purity of the compound. If significant degradation has occurred, it may be necessary to use a fresh batch. |
Experimental Protocols
Purity Assessment by Quantitative NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Add a known quantity of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals.
-
Add a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons for accurate integration. A D1 of at least 5 times the longest T1 value is recommended.
-
Ensure a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the aldehyde proton at ~9.8 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Purity Assessment by GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The purity can be estimated by the relative peak area percentage, assuming that all components have a similar response factor.
-
Purity Assessment by HPLC
-
Sample Preparation:
-
Prepare a solution of this compound in the mobile phase.
-
-
HPLC Conditions (General):
-
Column: A C18 reversed-phase column is often suitable for compounds of this polarity.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. A gradient elution may be necessary to separate impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) as the aldehyde chromophore has a weak absorbance at higher wavelengths.
-
-
Data Analysis:
-
The purity can be determined by the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Logical Workflow for Troubleshooting Purity Issues
References
Technical Support Center: Purification of Crude 5-Bromopentanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-bromopentanal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after purification.
| Possible Cause | Recommendation |
| Product Volatility | This compound is a relatively volatile aldehyde. Ensure that all rotary evaporation steps are performed at low temperatures and reduced pressure to minimize product loss. |
| Decomposition on Silica Gel | Aliphatic aldehydes can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.[1][2] Consider neutralizing the silica gel with a base like triethylamine before use or opt for an alternative stationary phase such as alumina.[2] |
| Incomplete Reaction in Bisulfite Extraction | The formation of the bisulfite adduct may be slow or incomplete. Ensure vigorous stirring and allow sufficient reaction time. For aliphatic aldehydes, using a co-solvent like dimethylformamide (DMF) can improve the reaction rate.[3][4] |
| Product Loss During Aqueous Washes | While this compound is not highly water-soluble, some losses can occur during extractions. Minimize the volume and number of aqueous washes. Ensure the aqueous layer is thoroughly back-extracted with an organic solvent. |
Issue 2: Presence of 5-bromopentanoic acid impurity in the final product.
| Possible Cause | Recommendation |
| Oxidation of the Aldehyde | This compound is susceptible to air oxidation, forming the corresponding carboxylic acid.[5] This is the most common impurity. |
| Ineffective Removal during Purification | Standard purification methods may not completely remove the acidic impurity. |
| Solution | Before column chromatography or after purification, wash the organic solution of the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This will convert the carboxylic acid into its sodium salt, which is soluble in the aqueous layer and can be easily separated. |
Issue 3: Decomposition of the product during storage.
| Possible Cause | Recommendation |
| Oxidation and Light Sensitivity | Aldehydes are prone to oxidation in the presence of air and can be sensitive to light.[5] |
| Solution | Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (refrigerator or freezer at 2-8°C).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in crude this compound?
A1: The most common impurity is 5-bromopentanoic acid, which is formed by the oxidation of the aldehyde group in the presence of air.[1][5]
Q2: Can I purify this compound using distillation?
A2: Yes, vacuum distillation can be a suitable method for purifying this compound, especially for larger quantities.[6] It is recommended for compounds with boiling points above 150°C at atmospheric pressure to prevent decomposition.[7]
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: Aldehyde degradation on silica gel is a known issue, potentially due to the acidic nature of the stationary phase.[1][2] You can try neutralizing the silica gel with triethylamine before packing the column or use a different stationary phase like alumina.[2] Alternatively, bisulfite extraction is a non-chromatographic method that avoids this issue.
Q4: How does the bisulfite extraction method work for purifying aldehydes?
A4: This method involves reacting the crude aldehyde with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction with an organic solvent.[3][8][9] The purified aldehyde can then be regenerated from the aqueous layer by adding a base.[8]
Q5: What are the recommended storage conditions for purified this compound?
A5: To prevent oxidation and degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at a low temperature, typically in a refrigerator or freezer (2-8°C).[5]
Data Presentation
Table 1: Comparison of Purification Techniques for Aliphatic Aldehydes (Representative Data)
| Purification Method | Stationary/Mobile Phase or Reagents | Typical Yield | Reported Purity | Advantages | Disadvantages |
| Flash Column Chromatography | Silica Gel / Hexane:Ethyl Acetate Gradient | 80-95% | >95% | Good for separating a wide range of impurities. | Potential for aldehyde decomposition on silica gel.[1][2] |
| Bisulfite Extraction | Saturated Sodium Bisulfite, DMF, Organic Solvent, Water | >90% (Recovery) | High | Specific for aldehydes, avoids issues with silica gel.[3][4][9] | Requires regeneration of the aldehyde from the adduct. |
| Vacuum Distillation | N/A | Variable | High | Suitable for large-scale purification.[6] | Requires a vacuum setup; potential for thermal decomposition if not controlled.[7] |
Note: The data presented are representative values for aliphatic aldehydes and may vary for this compound depending on the specific experimental conditions and the initial purity of the crude material.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Preparation of the Slurry: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 97:3 Hexane:Ethyl Acetate).
-
Packing the Column: Wet-pack the column with the silica gel slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound. The more polar impurities, such as 5-bromopentanoic acid, will remain on the column longer.[1]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature to obtain the purified this compound.
Protocol 2: Purification of this compound by Bisulfite Extraction
-
Dissolution: Dissolve the crude this compound in dimethylformamide (DMF).[3][4]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes to facilitate the formation of the bisulfite adduct.[3]
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water. Shake the funnel and then allow the layers to separate. The non-aldehyde impurities will be in the organic layer, while the this compound bisulfite adduct will be in the aqueous layer.[1]
-
Separation: Separate the aqueous layer.
-
Regeneration of Aldehyde: To the aqueous layer, add a fresh portion of an organic solvent. While stirring, slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the evolution of gas ceases and the solution is basic. This will regenerate the this compound.[1][8]
-
Final Extraction and Drying: Extract the regenerated aldehyde into the organic layer. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
Strategies to improve the yield of 5-bromopentanal in synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 5-bromopentanal in synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most prevalent and direct precursor for synthesizing this compound is 5-bromopentan-1-ol. The primary reaction involves the selective oxidation of the alcohol functional group to an aldehyde.
Q2: Why is the yield of this compound often low?
Low yields are typically attributed to the over-oxidation of the target aldehyde to 5-bromopentanoic acid.[1][2] This is a common side reaction, especially when using strong oxidizing agents. Additionally, the product, this compound, can be unstable and may oxidize upon storage, particularly when exposed to air.[2]
Q3: How can I minimize the formation of the carboxylic acid byproduct?
To reduce the over-oxidation to 5-bromopentanoic acid, it is crucial to use mild and selective oxidizing agents.[1] Reaction conditions such as temperature and reaction time should also be carefully controlled.
Q4: What are the recommended storage conditions for this compound?
To maintain the purity of this compound and prevent its degradation, it should be stored at low temperatures (3-5 °C) under an inert atmosphere, such as nitrogen or argon.[2] It is also advisable to keep it in a sealed container, protected from light and heat.[2]
Q5: Are there alternative synthetic routes to this compound?
Yes, alternative methods exist. One such method involves the bromination and hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides using Schwartz's reagent.[3] Another patented method describes the free radical addition of hydrogen bromide to a 4-pentenal compound.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Over-oxidation: The chosen oxidizing agent may be too strong, leading to the formation of 5-bromopentanoic acid.[1] | Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC), or employ Swern or Corey-Kim oxidation conditions.[2] |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is stirred for a sufficient amount of time. | |
| Degradation of starting material: The 5-bromopentan-1-ol may have degraded. | Ensure the purity of the starting material. 5-bromopentan-1-ol can undergo intramolecular nucleophilic substitution under basic conditions.[1] | |
| Product is contaminated with 5-bromopentanoic acid | Oxidation during workup or storage: The aldehyde is sensitive to air and can oxidize.[2] | During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove the acidic impurity.[2] Store the purified product under an inert atmosphere at a low temperature.[2] |
| Presence of starting material (5-bromopentan-1-ol) in the final product | Insufficient oxidizing agent: The molar ratio of the oxidizing agent to the alcohol may be too low. | Use a slight excess of the oxidizing agent. |
| Reaction time too short: The reaction was not allowed to proceed to completion. | Increase the reaction time and monitor its progress. | |
| Difficulty in purifying the product | Similar polarities of product and byproduct: The aldehyde and the corresponding alcohol or acid may have close retention factors on silica gel. | Utilize column chromatography with a carefully selected eluent system. Washing with sodium bicarbonate solution prior to chromatography is effective for removing the carboxylic acid.[2] |
Comparison of Mild Oxidizing Agents for 5-Bromopentan-1-ol Oxidation
| Oxidizing Agent/Method | Typical Reagents | Advantages | Considerations |
| PCC (Pyridinium chlorochromate) | PCC, Dichloromethane (DCM) | Commercially available, relatively simple procedure. | PCC is a chromium-based reagent, which raises environmental and health concerns. |
| Swern Oxidation | Oxalyl chloride or trifluoroacetic anhydride, Dimethyl sulfoxide (DMSO), Triethylamine (Et3N) | High yields, avoids heavy metals.[2] | Requires low temperatures (-78 °C), can have an unpleasant odor. |
| IBX (2-Iodoxybenzoic acid) | IBX, DMSO or other suitable solvent | Metal-free, often gives clean reactions. | IBX can be explosive under certain conditions and has poor solubility in many organic solvents. |
| Corey-Kim Oxidation | N-Chlorosuccinimide (NCS), Dimethyl sulfide (DMS), Triethylamine (Et3N) | An alternative to Swern oxidation with potentially milder conditions. | Can also produce a strong odor. |
Experimental Protocols
General Protocol for the Oxidation of 5-Bromopentan-1-ol to this compound using PCC
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer is charged with pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) and an anhydrous solvent such as dichloromethane (DCM).
-
Reaction: A solution of 5-bromopentan-1-ol (1 equivalent) in anhydrous DCM is added to the PCC suspension in one portion.
-
Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by TLC or GC. The reaction is typically complete within a few hours.
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Workup: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts.
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Purification: The filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low product yield.
References
- 1. 5-Bromopentan-1-ol | 34626-51-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Access to this compound and 6-bromohexanal derivatives via the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. EP0301112B1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]
Troubleshooting common side reactions in 5-bromopentanal chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromopentanal. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound has degraded upon storage. What are the likely degradation products and how can I prevent this?
A1: this compound is susceptible to degradation, primarily through oxidation to 5-bromopentanoic acid.[1] This process is accelerated by the presence of air, light, and heat. Aldehydes, in general, are prone to slow oxidation in the presence of air.[1]
Troubleshooting Guide:
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Prevention: To ensure the stability of this compound, it is crucial to store it under an inert atmosphere, such as nitrogen or argon.[1] The compound should be kept in a sealed container, protected from light (e.g., by wrapping the container in aluminum foil), and stored at low temperatures, ideally between 2-8°C.[1]
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Confirmation of Degradation: The presence of 5-bromopentanoic acid can be confirmed by techniques such as NMR or IR spectroscopy, or by a simple pH test of an aqueous extract, which will be acidic.
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Purification: If oxidation has occurred, the acidic impurity can be removed by dissolving the aldehyde in an organic solvent and washing it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer can then be dried over anhydrous sodium sulfate or magnesium sulfate and the solvent removed under reduced pressure.[1]
Q2: I am synthesizing this compound via Swern oxidation of 5-bromopentan-1-ol and my yields are consistently low. What are the potential reasons and how can I improve the yield?
A2: Low yields in a Swern oxidation can be attributed to several factors, including improper temperature control, moisture contamination, and side reactions. The Swern oxidation is known for its mild conditions but requires careful execution.
Troubleshooting Guide:
-
Temperature Control: The reaction must be maintained at a very low temperature (below -60°C) during the addition of oxalyl chloride to DMSO to avoid side reactions.[2]
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Moisture: The reaction is sensitive to water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
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Reagent Purity: Use high-purity, anhydrous solvents and reagents.
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Side Reactions: A known side reaction is the formation of a methylthiomethyl (MTM) ether if the temperature is not kept sufficiently low.
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Work-up: During the work-up, ensure complete extraction of the product and minimize losses during solvent removal, especially if the product is somewhat volatile.
Q3: I am observing an unexpected cyclized product in my reaction involving this compound. What could be the cause?
A3: Due to its bifunctional nature (an aldehyde and an alkyl bromide), this compound can undergo intramolecular cyclization to form a six-membered ring, typically a tetrahydropyran derivative. This can occur under various conditions.
Troubleshooting Guide:
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Grignard Conditions: If you are attempting to form a Grignard reagent from this compound, an intramolecular reaction is highly likely, where the newly formed Grignard reagent attacks the aldehyde carbonyl group.
-
Acidic or Basic Conditions: Both acidic and basic conditions can promote intramolecular cyclization through the formation of an acetal or via an intramolecular nucleophilic attack of an enolate, respectively.
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Minimizing Cyclization: To avoid cyclization, it is often necessary to protect the aldehyde group as an acetal before performing reactions at the alkyl bromide site. The acetal can be deprotected under acidic conditions upon completion of the desired reaction.
Q4: My this compound appears to have polymerized. What conditions favor this and how can it be avoided?
A4: Aliphatic aldehydes can undergo polymerization, which can be initiated by both acids and bases.[3] High pressure can also induce polymerization.[4] The resulting polymer is typically a polyacetal.[4]
Troubleshooting Guide:
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Avoid Strong Acids and Bases: When working with this compound, avoid exposure to strong acidic or basic conditions if polymerization is not the desired outcome.
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Temperature Control: Polymerization of some aldehydes is favored at low temperatures.[3]
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Storage: Proper storage under neutral, anhydrous conditions at the recommended temperature (2-8°C) will help prevent polymerization.
Q5: Can this compound undergo a self-aldol condensation?
A5: Yes, under basic conditions, this compound can undergo a self-aldol addition and subsequent condensation. The reaction involves the formation of an enolate which then attacks the carbonyl group of another molecule.
Troubleshooting Guide:
-
Reaction Conditions: The aldol reaction is base-catalyzed. The use of bases like hydroxide or alkoxides can initiate this side reaction.
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Intramolecular vs. Intermolecular: Due to the structure of this compound, both intermolecular (self-aldol) and intramolecular aldol reactions are possible, with the latter potentially leading to the formation of five- or six-membered rings.[5][6]
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Prevention: To avoid aldol reactions, maintain a neutral pH and use non-basic conditions where possible. If basic conditions are required for another transformation, consider protecting the aldehyde group.
Data Presentation
Table 1: Summary of Common Side Reactions and Favorable Conditions
| Side Reaction | Reagents/Conditions Favoring the Reaction | Potential Byproduct(s) | Prevention/Troubleshooting |
| Oxidation | Air (O₂), light, heat | 5-bromopentanoic acid | Store under inert gas, in the dark, at 2-8°C. Purify by washing with NaHCO₃ solution.[1] |
| Intramolecular Cyclization | Grignard reagents (e.g., Mg), strong acids or bases | Tetrahydropyran derivatives | Protect the aldehyde as an acetal before performing reactions at the bromide. |
| Polymerization | Strong acids or bases, high pressure[3][4] | Polyacetal | Maintain neutral pH, avoid extreme temperatures and pressures. |
| Aldol Condensation | Basic conditions (e.g., NaOH, KOH) | β-hydroxy aldehyde, α,β-unsaturated aldehyde | Maintain neutral pH. Protect the aldehyde group if basic conditions are necessary. |
| MTM Ether Formation | Swern oxidation conditions at temperatures > -60°C | Methylthiomethyl ether of 5-bromopentan-1-ol | Maintain strict low-temperature control during the Swern oxidation.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
This protocol is a general guideline for the Swern oxidation of 5-bromopentan-1-ol.
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.
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Activation of DMSO: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, ensuring the temperature remains below -60°C. Stir the mixture for 15 minutes.
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Addition of Alcohol: Add a solution of 5-bromopentan-1-ol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78°C. Stir for 30-45 minutes.
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Addition of Base: Slowly add triethylamine (5.0 eq.) to the mixture. The reaction is exothermic, so add the base at a rate that keeps the internal temperature below -60°C. After the addition is complete, stir the reaction mixture at -78°C for 30 minutes, then allow it to warm to room temperature.
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a dilute HCl solution, saturated aqueous NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by flash column chromatography if necessary.
Protocol 2: Purification of this compound from Acidic Impurities
This protocol describes the removal of 5-bromopentanoic acid from a sample of this compound.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane (DCM), in a separatory funnel.
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Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
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Separation: Allow the layers to separate and drain the aqueous layer.
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Repeat Wash: Repeat the washing step with fresh NaHCO₃ solution until no more gas evolution is observed.
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Brine Wash: Wash the organic layer with brine to remove residual water and salts.
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Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the purified this compound.
Visualizations
Caption: Common degradation and side reaction pathways for this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound chemistry.
References
Removing acidic impurities from 5-bromopentanal using bicarbonate wash
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the removal of acidic impurities from 5-bromopentanal using a bicarbonate wash.
Frequently Asked Questions (FAQs)
Q1: What are the common acidic impurities in this compound?
The most common acidic impurity in this compound is 5-bromopentanoic acid. This impurity typically forms due to the autoxidation of the aldehyde in the presence of air.[1]
Q2: Why is a bicarbonate wash effective for removing acidic impurities?
A sodium bicarbonate (NaHCO₃) wash is a mild basic solution that selectively reacts with acidic impurities, such as carboxylic acids, to form the corresponding sodium salt. This salt is water-soluble and can be easily separated from the organic layer containing the this compound.
Q3: Can the bicarbonate wash cause degradation of this compound?
While sodium bicarbonate is a weak base, prolonged exposure or the use of stronger bases can potentially lead to side reactions. One possible side reaction for aldehydes under basic conditions is an aldol condensation.[2][3] Additionally, the presence of the bromide in the molecule means that hydrolysis could be a concern, although it is less likely with a mild base like bicarbonate.
Q4: How can I tell if the acidic impurities have been removed?
The removal of acidic impurities can be monitored by techniques such as thin-layer chromatography (TLC) or by analyzing the pH of the aqueous wash. The effervescence (release of CO₂ gas) during the bicarbonate wash is also an indicator that an acid is being neutralized.
Q5: What are the best storage conditions for this compound to prevent the formation of acidic impurities?
To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at low temperatures (refrigerated or frozen).[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent Acidic Impurity (5-bromopentanoic acid) after wash | 1. Incomplete reaction with bicarbonate. 2. Insufficient mixing of the organic and aqueous layers. 3. Use of a bicarbonate solution that is not saturated or has a low concentration. | 1. Increase the number of bicarbonate washes. 2. Ensure vigorous shaking of the separatory funnel to maximize the surface area between the two phases. 3. Use a saturated solution of sodium bicarbonate. |
| Low product yield after purification | 1. Emulsion formation during extraction. 2. Product loss into the aqueous layer. 3. Degradation of the product due to prolonged exposure to the basic solution. | 1. To break up an emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. 2. Minimize the number of washes and ensure a clean separation of the layers. 3. Perform the bicarbonate wash quickly and proceed to the drying step promptly. |
| Formation of a viscous oil or solid in the organic layer | Aldol condensation of this compound. | This may indicate that the basic conditions were too harsh or the exposure time was too long. It is recommended to use a mild bicarbonate solution and minimize the reaction time. If aldol products are formed, further purification by column chromatography may be necessary. |
| The organic layer is cloudy after separation and drying | Incomplete removal of water. | Ensure the organic layer is adequately dried with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow sufficient contact time with the drying agent and then filter. |
Experimental Protocol: Bicarbonate Wash of this compound
This protocol outlines the standard procedure for removing acidic impurities from this compound.
Materials:
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Crude this compound
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Organic solvent (e.g., diethyl ether, dichloromethane)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Separatory funnel
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Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 10 volumes of diethyl ether).
-
Bicarbonate Wash:
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Transfer the organic solution to a separatory funnel.
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Add an equal volume of saturated sodium bicarbonate solution.
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Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
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Allow the layers to separate completely.
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Drain the lower aqueous layer.
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Repeat the wash with fresh saturated sodium bicarbonate solution.
-
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Water Wash:
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Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution.
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Separate and discard the aqueous layer.
-
-
Brine Wash:
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Wash the organic layer with an equal volume of brine. This helps to break any emulsions and remove the majority of the dissolved water.
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Separate and discard the aqueous layer.
-
-
Drying:
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Transfer the organic layer to an Erlenmeyer flask.
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Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to absorb any residual water. Swirl the flask and let it stand for at least 15 minutes. The drying agent should move freely in the solution when it is swirled.
-
-
Solvent Removal:
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Filter the dried organic solution to remove the drying agent.
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Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the purified this compound.
-
Workflow for Troubleshooting Bicarbonate Wash of this compound
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Selective Transformations of 5-Bromopentanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-bromopentanal. The information is designed to help optimize reaction conditions and achieve selective chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is degrading upon storage. How can I prevent this?
A1: this compound is susceptible to oxidation, converting the aldehyde functional group into a carboxylic acid (5-bromopentanoic acid).[1] To ensure stability and purity, proper storage is crucial.
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Storage Conditions: Store this compound under an inert atmosphere (nitrogen or argon) at low temperatures, typically between 2-8°C.[1]
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Protection from Light and Air: Keep the container tightly sealed and protected from light, as both can accelerate oxidation.[1]
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Purification after Storage: If you suspect oxidation has occurred, you can purify the aldehyde by dissolving it in an organic solvent and washing it with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic wash will deprotonate and remove the acidic carboxylic acid impurity. Afterward, dry the organic layer with a drying agent like Na2SO4 or MgSO4, filter, and remove the solvent in vacuo.[1]
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Acetal Protection: For long-term storage or for reactions where the aldehyde is not the desired reactive site, consider protecting it as a dimethyl acetal. This can be achieved using trimethyl orthoformate and is a stable protecting group that can be easily removed when needed.[1]
Q2: I am observing a competition between substitution and elimination reactions. How can I favor one over the other?
A2: The competition between substitution (SN1/SN2) and elimination (E1/E2) is a common challenge when working with alkyl halides like this compound.[2][3] The outcome is primarily influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.
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To Favor Substitution (SN2):
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Nucleophile: Use a good, non-bulky nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻).
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Solvent: Employ a polar aprotic solvent (e.g., acetone, DMF, DMSO). These solvents solvate the cation but not the nucleophile, increasing its reactivity.
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Temperature: Lower temperatures generally favor substitution over elimination.
-
-
To Favor Elimination (E2):
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Base: Use a strong, sterically hindered (bulky) base.[4] Classic examples include potassium t-butoxide (KOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] These bulky bases have difficulty accessing the carbon atom for substitution and will preferentially abstract a proton, leading to elimination.[4]
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Solvent: A less polar or aprotic solvent is often suitable.
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Temperature: Higher temperatures tend to favor elimination reactions entropically.
-
The following diagram illustrates the decision-making process for favoring substitution vs. elimination.
Caption: Decision pathway for substitution vs. elimination.
Troubleshooting Guide
This guide addresses common issues encountered during the selective transformation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded starting material (oxidized to acid).2. Incorrect solvent polarity.3. Reaction temperature is too low.4. Inactive catalyst or reagent.5. Product is water-soluble and lost during workup. | 1. Purify the this compound before use (see FAQ 1).2. Optimize the solvent. For SN2, use polar aprotic (DMF, Acetonitrile); for E2, THF can be effective.[5]3. Gradually increase the reaction temperature while monitoring with TLC.4. Use fresh or newly purchased reagents. Titrate organometallic reagents if necessary.5. Check the aqueous layer via TLC or extraction to see if the product is present.[6] |
| Formation of Multiple Products (Poor Selectivity) | 1. Competing substitution and elimination reactions.2. Aldehyde is reacting under the chosen conditions (e.g., aldol condensation).3. Intramolecular cyclization is occurring as a side reaction. | 1. Adjust conditions to favor one pathway (see FAQ 2). Use a bulky base for elimination or a good nucleophile/weak base for substitution.2. Protect the aldehyde as an acetal before performing the desired transformation on the alkyl bromide.3. Use dilute conditions to disfavor intramolecular reactions if intermolecular is desired. Lowering the temperature can also increase selectivity. |
| Reaction Does Not Go to Completion | 1. Insufficient reagent or catalyst.2. Reversible reaction at equilibrium.3. Deactivation of catalyst. | 1. Increase the equivalents of the limiting reagent or catalyst loading.2. Consider removing a byproduct (e.g., water) to drive the reaction forward.3. For catalytic reactions, investigate potential poisoning from impurities in the starting material or solvent.[7] |
| TLC shows a clean reaction, but crude NMR is complex. | 1. Product instability during workup (e.g., exposure to acid/base).2. Presence of non-UV active byproducts. | 1. Test the stability of your product by exposing a small sample to your workup conditions (e.g., mild acid/base) and re-analyzing by TLC.[6]2. Use a different visualization method for TLC (e.g., potassium permanganate stain) to identify other components. |
The following workflow provides a systematic approach to troubleshooting a problematic reaction.
Caption: A systematic workflow for troubleshooting reactions.
Experimental Protocols & Data
Protocol 1: Intramolecular Cyclization to form Tetrahydropyran-2-carbaldehyde (via Acetal)
This two-step protocol first protects the aldehyde, then performs a base-mediated intramolecular SN2 reaction (Williamson ether-type synthesis) to form the cyclic ether, followed by deprotection.
Step A: Acetal Protection of this compound
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To a solution of this compound (1.0 eq) in methanol (0.5 M), add trimethyl orthoformate (1.5 eq).
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Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.01 eq).
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction with a saturated solution of NaHCO₃.
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Extract the product with diethyl ether (3x), combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield 5-bromo-1,1-dimethoxypentane.
Step B: Cyclization and Deprotection
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Dissolve the crude 5-bromo-1,1-dimethoxypentane (1.0 eq) in THF (0.2 M).
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Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by GC-MS or TLC for the disappearance of the starting material.
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Carefully quench the reaction by adding water at 0°C.
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Add aqueous acid (e.g., 1M HCl) to hydrolyze the acetal. Stir for 1-2 hours.
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Extract the product with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
The choice of base and solvent is critical for optimizing the yield of the cyclization step.
| Base | Solvent | Temperature (°C) | Yield (%) | Selectivity (Cyclization vs. Elimination) |
| NaH | THF | 25 | High | >95:5 |
| KOtBu | t-BuOH | 25 | Moderate | 80:20 |
| DBU | Acetonitrile | 50 | Moderate-Low | 60:40 |
| Pyridine | Dichloromethane | 25 | Low | Low |
Note: Data is representative and intended for comparison. Actual results may vary.
The following diagram illustrates the reaction pathway described in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. 5 Ways to Familiarize Students With Elimination Vs Substitution Reactions [labster.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. Critical Factors Affecting the Selective Transformation of 5‐Hydroxymethylfurfural to 3‐Hydroxymethylcyclopentanone Over Ni Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in reactions involving 5-bromopentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromopentanal. The bifunctional nature of this reagent, containing both an aldehyde and an alkyl bromide, presents unique challenges in controlling reactivity and minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: Due to its bifunctional nature, this compound is prone to several side reactions. The most common byproducts include:
-
Cyclopentanol: Formed via an intramolecular Grignard or Barbier-type reaction.
-
5-Bromopentanoic acid: Results from the oxidation of the aldehyde group, especially during storage or under oxidizing reaction conditions.
-
Products of self-condensation: Aldol condensation can occur under basic or acidic conditions.
-
Byproducts from undesired reaction at the second functional group: For example, if the desired reaction is at the aldehyde, the alkyl bromide may react with nucleophiles. Conversely, if the target is the alkyl bromide, the aldehyde may undergo unwanted reactions.
Q2: My Grignard reaction with this compound and an external electrophile is giving a low yield of the desired product and a significant amount of a cyclic alcohol. What is happening and how can I prevent it?
A2: You are likely observing an intramolecular Grignard reaction. The Grignard reagent formed from this compound can react with the aldehyde within the same molecule to form cyclopentanol after acidic workup. This intramolecular cyclization is often a major competing reaction. To minimize this, you should protect the aldehyde group as an acetal before preparing the Grignard reagent.
Q3: I am attempting a Wittig reaction with this compound, but the yield is low. What could be the issue?
A3: The Wittig reagent (phosphonium ylide) is a strong nucleophile and can react with the alkyl bromide end of this compound via an SN2 reaction. This side reaction consumes your Wittig reagent and reduces the yield of the desired alkene. To circumvent this, it is highly recommended to protect the aldehyde group as an acetal before performing the Wittig reaction.
Q4: How can I prevent the oxidation of this compound to 5-bromopentanoic acid?
A4: Aldehydes are susceptible to oxidation. To prevent the formation of the corresponding carboxylic acid, store this compound under an inert atmosphere (e.g., nitrogen or argon), at low temperatures, and protected from light. If you suspect oxidation has occurred, the carboxylic acid can be removed by washing an ethereal solution of the aldehyde with a saturated sodium bicarbonate solution.
Troubleshooting Guides
Problem 1: Low yield in Grignard reaction with an external electrophile and formation of cyclopentanol.
Root Cause: Intramolecular cyclization of the Grignard reagent formed from this compound.
Solution: Protect the aldehyde group as an acetal before forming the Grignard reagent.
Workflow for Troubleshooting Low Yield in Grignard Reactions:
Caption: Troubleshooting workflow for Grignard reactions.
Problem 2: Low yield in Wittig reaction and complex product mixture.
Root Cause: The Wittig reagent is reacting with the alkyl bromide moiety of this compound.
Solution: Protect the aldehyde group as an acetal prior to the Wittig reaction.
Logical Relationship for Minimizing Wittig Reaction Byproducts:
Caption: Strategy to avoid side reactions in Wittig olefination.
Data Presentation
Table 1: Qualitative Comparison of Reaction Outcomes With and Without Aldehyde Protection
| Reaction Type | Reactant | Without Aldehyde Protection | With Aldehyde Protection (Acetal) |
| Grignard Reaction | This compound + R-MgX | Mixture of intermolecular addition product and cyclopentanol (major byproduct). | Primarily intermolecular addition product. |
| Wittig Reaction | This compound + Ph₃P=CHR | Mixture of desired alkene and SN2 byproduct. | Primarily desired alkene. |
| Nucleophilic Substitution | This compound + Nu⁻ | Potential for reaction at both aldehyde and alkyl bromide. | Selective reaction at the alkyl bromide. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal from this compound using ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add this compound, toluene, ethylene glycol (1.5 eq.), and p-toluenesulfonic acid monohydrate (0.05 eq.).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected this compound (2-(4-bromobutyl)-1,3-dioxolane).
-
The crude product can be purified by column chromatography on silica gel if necessary.
Experimental Workflow for Acetal Protection:
Caption: Workflow for the acetal protection of this compound.
Validation & Comparative
Characterization of 5-Bromopentanal and its Derivatives: A Comparative Guide to NMR and Mass Spectrometry Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of reactive intermediates like 5-bromopentanal is critical for ensuring the quality, efficacy, and safety of novel therapeutics. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the analysis of this compound and its derivatives, supplemented with detailed experimental protocols and data for related compounds to aid in structural elucidation.
NMR Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the aldehyde proton and the protons on the aliphatic chain. The aldehyde proton is expected to appear as a triplet at approximately 9.78 ppm due to coupling with the adjacent methylene group. The methylene group alpha to the bromine atom is predicted to resonate around 3.41 ppm.
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum of this compound is predicted to show a signal for the carbonyl carbon at approximately 202.3 ppm. The carbon atom bonded to the bromine is expected at around 33.4 ppm.
Comparative ¹H and ¹³C NMR Data
To provide a practical reference, the following table summarizes the predicted NMR data for this compound and the experimental NMR data for related compounds.
| Compound Name | Functional Groups | Predicted/Experimental ¹H NMR (ppm) | Predicted/Experimental ¹³C NMR (ppm) |
| This compound | Aldehyde, Bromoalkane | Predicted: 9.78 (t, 1H), 3.41 (t, 2H), 2.47 (dt, 2H), 1.93 (m, 2H), 1.76 (m, 2H) | Predicted: 202.3, 43.7, 33.4, 32.2, 24.1 |
| 1-Bromopentane | Bromoalkane | Experimental: 3.40 (t, 2H), 1.88 (m, 2H), 1.43 (m, 2H), 1.33 (m, 2H), 0.92 (t, 3H) | Experimental: 33.6, 33.0, 30.7, 22.0, 13.8 |
| 5-Bromo-1-pentene | Bromoalkane, Alkene | Experimental: 5.81 (m, 1H), 5.03 (m, 2H), 3.41 (t, 2H), 2.21 (q, 2H), 1.93 (m, 2H) | Experimental: 137.4, 115.5, 33.3, 32.9, 30.0 |
| 1,5-Dibromopentane | Bromoalkane | Experimental: 3.42 (t, 4H), 1.95 (m, 4H), 1.60 (p, 2H) | Experimental: 33.5, 32.5, 25.0 |
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.
Common fragmentation pathways for aldehydes include α-cleavage (loss of the formyl radical, CHO) and McLafferty rearrangement. For this compound, key predicted fragments would include those resulting from the loss of Br, CHO, and C₄H₈Br.
Comparative Mass Spectrometry Data
The following table outlines the expected and observed mass spectral data for this compound and related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | C₅H₉BrO | 164.03 / 166.03 | Predicted: 164/166 (M+), 135/137, 85, 57, 44 |
| 1-Bromopentane | C₅H₁₁Br | 150.05 / 152.05 | Experimental: 150/152 (M+), 71, 43 |
| 5-Bromo-1-pentene | C₅H₉Br | 148.03 / 150.03 | Experimental: 148/150 (M+), 69, 41 |
Experimental Protocols
NMR Spectroscopy
A general protocol for the NMR analysis of this compound derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Use proton decoupling to obtain a spectrum with single lines for each carbon. A spectral width of 220-250 ppm is standard.
Mass Spectrometry
A general protocol for the mass spectrometry analysis of this compound derivatives is as follows:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Alternative Characterization Methods
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of the aldehyde functional group through a characteristic C=O stretching vibration around 1725 cm⁻¹ and C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹.
-
Chemical Tests: Derivatization with 2,4-dinitrophenylhydrazine (2,4-DNP) yields a colored precipitate, confirming the presence of an aldehyde or ketone.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purification and quantification, often after derivatization to improve detection.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for NMR and mass spectrometry analysis.
Caption: Workflow for NMR Spectroscopy Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 5-Bromopentanal, a reactive aliphatic aldehyde, presents unique challenges in its analysis due to its inherent instability and potential for oxidation to 5-bromopentanoic acid.[1] This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes and compares the most common techniques for analyzing this compound.
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High resolution and sensitivity, suitable for volatile impurities. | Derivatization is often required for aldehydes to improve stability and chromatographic behavior.[2] High temperatures can cause degradation of thermolabile compounds. | 95-99% | Analyte-dependent, can be in the low ppm range with appropriate detectors. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile impurities. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) enhances UV detection.[3][4][5] | Lower resolution for highly volatile impurities compared to GC. The derivatization process can be complex.[6] | 95-99% | Analyte-dependent, can reach ppt levels with sensitive detectors and preconcentration.[6] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the concentration of a substance by comparing the integral of a specific resonance with that of a certified internal standard. | Non-destructive, provides structural information, and allows for direct quantification without a reference standard of the analyte.[7][8][9] | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. | >95% | Typically in the mg/mL range. |
| Titrimetric Methods | Quantification of a substance through its reaction with a reagent of known concentration. | Simple, inexpensive, and can be highly accurate for determining the concentration of the main component. | Non-selective, as it quantifies all compounds that react with the titrant. Not suitable for identifying or quantifying individual impurities. | Varies depending on the specific titration. | Dependent on the reaction stoichiometry and endpoint detection. |
| Karl Fischer Titration | A specific type of titration used for the determination of water content.[10] | Highly specific and accurate for water determination, which is a critical impurity in many organic compounds.[11][12] | Only quantifies water content. Side reactions can occur with aldehydes, requiring specialized reagents.[11][12] | N/A (measures water content) | ppm to % levels. |
Experimental Workflow & Methodologies
A systematic approach is crucial for the accurate assessment of this compound purity. The following diagram illustrates a general experimental workflow, from sample reception to data analysis.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Detailed Experimental Protocols
This method is suitable for identifying and quantifying volatile impurities. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is recommended to form stable oximes.
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add a 1.5 molar excess of PFBHA solution in ethyl acetate.
-
Add a catalytic amount of an acid catalyst (e.g., 10 µL of 1 M HCl in methanol).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute to a final concentration of approximately 1 mg/mL with ethyl acetate.
-
-
GC Conditions:
-
Column: SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
Data Analysis:
-
Calculate the area percent of each peak relative to the total peak area to determine the relative purity. For quantitative analysis, a calibration curve with a known standard is required.
-
This method is effective for non-volatile impurities and can be highly sensitive with derivatization.
-
Sample Preparation (DNPH Derivatization):
-
Prepare a stock solution of this compound in acetonitrile (ACN) at approximately 1 mg/mL.
-
In a separate vial, mix 100 µL of the sample stock solution with 900 µL of a saturated solution of 2,4-dinitrophenylhydrazine in ACN containing a catalytic amount of sulfuric acid.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Dilute the resulting solution with ACN/water (50:50) to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 360 nm.[3]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the area percent of the main peak and any impurity peaks. Quantification can be performed using an external standard calibration curve.
-
qNMR provides an absolute measure of purity without the need for a specific this compound reference standard.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh and add approximately 5-10 mg of a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) to the same NMR tube. The standard should have a resonance that does not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) and ensure complete dissolution.
-
-
NMR Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved proton signal of this compound (e.g., the aldehyde proton at ~9.8 ppm) and a known proton signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Signaling Pathway of Aldehyde Oxidation
The primary degradation pathway for this compound is oxidation to the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen and is a key consideration for storage and handling.
Caption: The oxidation pathway of this compound to 5-bromopentanoic acid.
By employing these analytical methods and following the outlined protocols, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. auroraprosci.com [auroraprosci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.hach.com [cdn.hach.com]
- 11. mt.com [mt.com]
- 12. pages2.honeywell.com [pages2.honeywell.com]
A Comparative Guide to the Synthetic Efficacy of 5-Bromopentanal and 5-Chloropentanal
In the realm of organic synthesis, the choice of starting materials is paramount to the success of a reaction, influencing yields, reaction times, and overall efficiency. For researchers and professionals in drug development and chemical synthesis, 5-halopentanals are valuable intermediates. This guide provides a comparative analysis of the efficacy of 5-bromopentanal and 5-chloropentanal in various synthetic applications, supported by established chemical principles and representative experimental protocols.
Executive Summary
The primary difference in the reactivity of this compound and 5-chloropentanal stems from the nature of the halogen atom. Bromine is generally a better leaving group than chlorine. This is attributed to bromide's larger atomic size, greater polarizability, and the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. Consequently, this compound is expected to exhibit higher reactivity in reactions where the halogen acts as a leaving group, such as in intramolecular cyclizations and certain nucleophilic substitutions. This enhanced reactivity can lead to faster reaction rates and potentially higher yields compared to its chlorinated counterpart under similar conditions.
Data Presentation: A Comparative Overview
| Parameter | This compound | 5-Chloropentanal | Rationale |
| Reactivity in Nucleophilic Substitution | Higher | Lower | Bromide is a better leaving group than chloride, leading to a lower activation energy for the substitution reaction. |
| Rate of Intramolecular Cyclization | Faster | Slower | The C-Br bond is weaker and more easily cleaved during the formation of a cyclic intermediate. |
| Yield in Halogen Displacement Reactions | Generally Higher | Generally Lower | The greater reactivity of the C-Br bond often leads to more complete conversion to the desired product. |
| Stability and Handling | Less Stable | More Stable | The C-Br bond is more labile, potentially leading to slower degradation over time. Both compounds are aldehydes and are susceptible to oxidation. |
| Cost-Effectiveness | Generally Higher Cost | Generally Lower Cost | Bromo-organic compounds are often more expensive than their chloro-analogs. |
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent olefination of a 5-halopentanal, a common transformation for aldehydes.
Interpreting the 1H and 13C NMR spectra of 5-bromopentanal
An in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromopentanal is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed interpretation of the spectral data, supported by predicted chemical shifts and coupling patterns, to facilitate the structural elucidation of this bifunctional molecule.
Interpreting the NMR Spectra of this compound
This compound (Br-(CH₂)₄-CHO) possesses two key functional groups: a terminal aldehyde and a primary alkyl bromide. These groups, with their distinct electronic effects, create a unique magnetic environment for each carbon and proton along the five-carbon chain. The interpretation of the NMR spectra relies on understanding how the electronegativity of the oxygen and bromine atoms influences the chemical shifts of nearby nuclei.
The structure with atom numbering is as follows:
Br—C₅H₂—C₄H₂—C₃H₂—C₂H₂—C₁HO
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show five distinct signals, each corresponding to a set of chemically non-equivalent protons. The aldehyde proton (H₁) is the most deshielded due to the strong electron-withdrawing effect of the carbonyl group, placing its signal far downfield.[1][2][3] Protons on the carbon adjacent to the bromine (H₅) are also significantly deshielded.[4][5] The protons on the carbon alpha to the aldehyde (H₂) are deshielded to a lesser extent.[2][4]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |
| H₁ (-CHO) | ~9.8 | 1H | Triplet (t) | ~1.8 |
| H₅ (-CH₂Br) | ~3.4 | 2H | Triplet (t) | ~6.7 |
| H₂ (-CH₂CHO) | ~2.5 | 2H | Multiplet (m) | - |
| H₄ (-CH₂CH₂Br) | ~1.9 | 2H | Multiplet (m) | - |
| H₃ (-CH₂CH₂CH₂-) | ~1.7 | 2H | Multiplet (m) | - |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound will display five signals, one for each unique carbon atom. The carbonyl carbon of the aldehyde (C₁) is the most prominent feature, appearing at the far downfield end of the spectrum, typically between 190-200 ppm.[6][7] The carbon atom bonded to the electronegative bromine (C₅) will appear in the alkyl halide region, while the other sp³ hybridized carbons will be found in the upfield region.[8]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C₁ (-CHO) | ~202 |
| C₂ (-CH₂CHO) | ~44 |
| C₅ (-CH₂Br) | ~33 |
| C₄ (-CH₂CH₂Br) | ~32 |
| C₃ (-CH₂CH₂CH₂-) | ~21 |
Structure-Spectra Correlation
The following diagram illustrates the relationship between the molecular structure of this compound and its key NMR signals. The deshielding effects of the aldehyde and bromine functional groups are highlighted, showing their influence on the adjacent proton and carbon atoms.
Experimental Protocols
The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to serve as the chemical shift reference (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube, which is then capped and carefully placed in the NMR spectrometer's autosampler or probe.
Data Acquisition:
-
Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR: The spectrum is acquired using a standard one-pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A spectral width of ~240 ppm is used to encompass the full range of expected chemical shifts.
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Peak integration is performed for the ¹H spectrum to determine the relative number of protons contributing to each signal. For the ¹³C spectrum, peak picking identifies the chemical shift of each carbon.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. 1-Bromo-5-chloropentane(54512-75-3) 1H NMR [m.chemicalbook.com]
- 3. This compound | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromopentane(110-53-2) 1H NMR [m.chemicalbook.com]
- 5. 3-Bromopentane(1809-10-5) 13C NMR spectrum [chemicalbook.com]
- 6. monash.primo.exlibrisgroup.com [monash.primo.exlibrisgroup.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206) [hmdb.ca]
- 8. 5-Bromopentanenitrile | C5H8BrN | CID 79435 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromopentanal: Established Methods vs. Novel Approaches
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Bromopentanal, a valuable bifunctional molecule, serves as a critical building block in the synthesis of various complex organic compounds, including indole alkaloids and tricyclic sesquiterpenes. This guide provides a comprehensive comparison of established and novel synthetic methodologies for this compound, offering a detailed analysis of their performance based on experimental data.
This publication aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic route for this compound, balancing factors such as yield, reaction conditions, and substrate scope. We will delve into the experimental protocols of various methods and present a clear comparison of their quantitative outcomes.
Comparing Synthetic Strategies: A Data-Driven Overview
The synthesis of this compound can be approached through several distinct chemical transformations. The following table summarizes the key performance indicators for a selection of prominent methods, providing a quantitative basis for comparison.
| Synthetic Methodology | Starting Material(s) | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Established Method: | ||||||
| Free Radical Addition of HBr | 2-Ethyl-4-pentenal | HBr, UV irradiation | 5 | 18-20 | 78.9 | - |
| 2-Ethyl-4-pentenal dimethyl acetal | HBr, AIBN | 6 | 55-60 | 51.3 | - | |
| 2-Ethyl-4-pentenal ethylene acetal | HBr, UV irradiation | 4 | 18-20 | 79.9 | - | |
| Established Method: | ||||||
| Oxidation of 5-Bromopentan-1-ol | 5-Bromopentan-1-ol | DMSO, Oxalyl chloride, Triethylamine (Swern) | - | -78 to RT | High | - |
| 5-Bromopentan-1-ol | NCS, DMS, Triethylamine (Corey-Kim) | - | -25 to RT | High | - | |
| 5-Bromopentan-1-ol | Pyridinium chlorochromate (PCC) | 2-4 | RT | - | - | |
| 5-Bromopentan-1-ol | 2-Iodoxybenzoic acid (IBX) | - | Reflux | - | - | |
| Novel Methodology: | ||||||
| Hydrolysis of a C,O-bis-zirconocene | N-methoxy-N-methylpent-4-enamide | Schwartz's reagent, NBS, H₂O | - | RT | High | - |
| Alternative Routes (Data Limited): | ||||||
| Ring Opening and Bromination | Cyclopentanol | - | - | - | - | - |
| Aldimine Alkylation | Aldimine of pentanal | Dibromoalkane | - | - | - | - |
| Reduction of Nitrile | 5-Bromovaleronitrile | DIBAL-H | - | - | - | - |
Note: "High" indicates that the method is reported to provide good to excellent yields, although specific quantitative data for this compound was not available in the cited literature. "-" indicates that the data was not specified in the available resources.
Logical Workflow for Method Selection
The choice of a synthetic methodology is often guided by a logical progression of considerations, from the availability of starting materials to the desired scale of the reaction and the required purity of the final product.
Caption: Logical workflow for selecting a synthetic methodology for this compound.
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
Established Method: Free Radical Addition of Hydrogen Bromide to 2-Ethyl-4-pentenal
This method relies on the anti-Markovnikov addition of HBr across the double bond of a 4-pentenal derivative, initiated by UV light or a radical initiator.
Procedure:
-
A three-necked flask is equipped with a low-pressure mercury lamp, a reflux condenser, a thermometer, and a gas inlet tube.
-
The flask is charged with 2-ethyl-4-pentenal (1.0 eq) and n-heptane.
-
While irradiating with UV light (250-300 nm), hydrogen bromide gas is bubbled through the stirred reaction mixture at 18-20°C for 4 hours (a molar amount of HBr approximately 2 times that of the starting material is used).
-
The stirring is continued for an additional hour after stopping the HBr flow.
-
The reaction mixture is then neutralized with an aqueous solution of sodium carbonate and washed with water.
-
The organic layer is separated, and the solvent is removed under reduced pressure to yield 5-bromo-2-ethyl-1-pentanal.
A similar procedure can be followed using a chemical radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures (55-60°C) when using acetal-protected 4-pentenal derivatives.
Established Method: Oxidation of 5-Bromopentan-1-ol
The oxidation of the primary alcohol, 5-bromopentan-1-ol, to the corresponding aldehyde is a common and effective strategy. Several established methods can be employed for this transformation.
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[1]
-
To a solution of oxalyl chloride in dichloromethane at -78°C, a solution of DMSO in dichloromethane is added dropwise.
-
After stirring for a short period, a solution of 5-bromopentan-1-ol in dichloromethane is added.
-
The reaction is stirred for a specified time, after which triethylamine is added.
-
The reaction mixture is allowed to warm to room temperature, and then quenched with water.
-
The organic layer is separated, washed, dried, and concentrated to afford this compound.
Corey-Kim Oxidation: This method uses N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS) to form the oxidizing agent.[1]
-
To a stirred suspension of NCS in a suitable solvent (e.g., toluene) at 0°C, DMS is added.
-
The mixture is cooled to a lower temperature (e.g., -25°C), and the alcohol is added.
-
After stirring, triethylamine is added, and the reaction is allowed to warm to room temperature before workup.
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder chromium-based oxidizing agent.
-
To a suspension of PCC in dichloromethane, a solution of 5-bromopentan-1-ol in dichloromethane is added.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The reaction mixture is then filtered through a pad of silica gel or celite, and the filtrate is concentrated to give the aldehyde.
2-Iodoxybenzoic Acid (IBX) Oxidation: IBX is a hypervalent iodine reagent that can be used for the selective oxidation of alcohols.
-
5-Bromopentan-1-ol is dissolved in a suitable solvent (e.g., DMSO or ethyl acetate).
-
IBX is added to the solution, and the mixture is heated to reflux.
-
Upon completion, the reaction mixture is cooled, filtered, and the filtrate is worked up to isolate the product.
Novel Methodology: Sequential C-bromination/zircona-aminal hydrolysis of a bis-C,O-zirconocene
This novel approach offers a unique pathway to this compound from an unsaturated Weinreb amide.[2]
-
An unsaturated Weinreb amide, such as N-methoxy-N-methylpent-4-enamide, is treated with Schwartz's reagent (Cp₂Zr(H)Cl) to generate a bis-C,O-zirconocene in situ.
-
This intermediate is then subjected to a sequential C-bromination using a bromine source like N-bromosuccinimide (NBS).
-
Finally, hydrolysis of the resulting zircona-aminal intermediate yields this compound.
Conclusion
The synthesis of this compound can be successfully achieved through a variety of methodologies. The traditional approach of oxidizing 5-bromopentan-1-ol offers multiple reagent choices, allowing for flexibility based on laboratory resources and substrate compatibility. The free radical addition of HBr to 4-pentenal derivatives provides a reliable route with good yields, particularly when starting from readily available alkenes. The novel methodology utilizing Weinreb amides and Schwartz's reagent presents an innovative and potentially high-yielding alternative, though it may require more specialized reagents and techniques. For less common starting materials, alternative routes such as the ring-opening of cyclopentanol or the reduction of 5-bromovaleronitrile may be considered, although more research is needed to establish their general applicability and efficiency for synthesizing this compound. Ultimately, the selection of the optimal synthetic path will depend on a careful evaluation of the factors outlined in this guide, including yield, cost, safety, and the specific requirements of the research or development project.
References
A Comparative Guide to the Oxidation of 5-Bromopentanol for the Synthesis of 5-Bromopentanal
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of common oxidizing agents for the synthesis of 5-bromopentanal from 5-bromopentanol, offering a data-driven overview of performance, experimental protocols, and key considerations for methodology selection.
The conversion of the primary alcohol, 5-bromopentanol, to the corresponding aldehyde, this compound, is a crucial step in various synthetic pathways. However, this transformation is not without its challenges, primarily the potential for over-oxidation to the carboxylic acid and the inherent instability of the aldehyde product. The choice of oxidizing agent is therefore critical to maximizing yield and purity. This guide evaluates three widely used oxidation methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.
Comparative Performance of Oxidizing Agents
The selection of an appropriate oxidizing agent is a balance of factors including yield, reaction conditions, ease of workup, and reagent toxicity. Below is a summary of quantitative data for the three highlighted methods. It is important to note that while specific data for the oxidation of 5-bromopentanol is not extensively published, the presented data is representative of the oxidation of similar primary alcohols and provides a strong basis for comparison.
| Oxidizing Agent | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Swern Oxidation | 85-95 | -78 to room temp. | 1-3 | High yields, mild conditions, minimal over-oxidation. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |
| Dess-Martin Periodinane (DMP) | 90-98 | Room temperature | 1-4 | Mild, neutral conditions, high yields, easy workup.[1][2] | Reagent is expensive and potentially explosive.[1] |
| Pyridinium Chlorochromate (PCC) | 70-85 | Room temperature | 2-6 | Operationally simple, does not require anhydrous conditions.[3] | Chromium-based reagent (toxic), can be acidic, lower yields. |
Experimental Protocols
Detailed methodologies for each oxidation are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and scales.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the primary alcohol.[4]
Materials:
-
5-bromopentan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of oxalyl chloride (1.5 eq.) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of DMSO (2.2 eq.) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of 5-bromopentan-1-ol (1.0 eq.) in anhydrous DCM is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for 30-45 minutes.
-
Triethylamine (5.0 eq.) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
Dess-Martin Periodinane (DMP) Oxidation
This method employs a hypervalent iodine reagent, Dess-Martin periodinane, for a mild and selective oxidation.[1][5]
Materials:
-
5-bromopentan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
Procedure:
-
To a solution of 5-bromopentan-1-ol (1.0 eq.) in anhydrous DCM at room temperature is added Dess-Martin Periodinane (1.1-1.5 eq.) in one portion.
-
The reaction mixture is stirred at room temperature for 1-4 hours and monitored by TLC.
-
Upon completion, the reaction is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 mixture).
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated NaHCO₃ solution, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a chromium(VI) reagent that provides a straightforward method for the oxidation of primary alcohols to aldehydes.[3]
Materials:
-
5-bromopentan-1-ol
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel or Celite®
Procedure:
-
A suspension of PCC (1.5 eq.) and silica gel or Celite® in DCM is prepared in a flask.
-
A solution of 5-bromopentan-1-ol (1.0 eq.) in DCM is added to the suspension in one portion.
-
The mixture is stirred at room temperature for 2-6 hours, with progress monitored by TLC.
-
Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite® to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to give the crude this compound.
Product Stability and Purification
It is crucial to recognize that this compound is prone to oxidation to 5-bromopentanoic acid upon exposure to air.[6] Therefore, it is recommended to use the aldehyde immediately after synthesis or store it under an inert atmosphere at low temperatures (2-8 °C).[6] Purification is typically achieved by column chromatography on silica gel, and any acidic impurities can be removed by washing the organic solution with a saturated aqueous solution of sodium bicarbonate.[6]
Visualizing the Workflow and Decision-Making Process
To aid in the selection and execution of the optimal oxidation strategy, the following diagrams illustrate the general experimental workflow and a decision-making guide.
Caption: General workflow for the synthesis of this compound.
Caption: Decision-making flowchart for selecting an oxidizing agent.
References
A Comparative Performance Benchmark of 5-Bromopentanal and Similar Synthetic Intermediates
In the landscape of organic synthesis, particularly in the development of pharmaceutical and fine chemical products, the choice of synthetic intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. Bifunctional molecules, such as ω-haloaldehydes, are valuable building blocks, allowing for sequential or intramolecular reactions to construct complex molecular architectures. This guide provides a comparative performance benchmark of 5-bromopentanal against two similar and commercially available synthetic intermediates: 5-chloropentanal and 6-bromohexanal. The comparison focuses on their synthesis and performance in a key application: intramolecular cyclization, a common strategy for forming carbocyclic systems.
Data Presentation: Performance Metrics
The following table summarizes key performance indicators for the synthesis and application of this compound and its alternatives. The data is compiled from published literature and represents typical yields under optimized conditions.
| Intermediate | Structure | Synthesis Method | Synthesis Yield (%) | Application Example | Product | Application Yield (%) |
| This compound | Br-(CH₂)₄-CHO | Swern oxidation of 5-bromopentan-1-ol | Not specified, but precursor synthesis is 89.1% | Intramolecular Barbier Reaction | Cyclopentanol | Expected to be similar to analogous reactions |
| 5-Bromo-2-ethyl-1-pentanal | Br-(CH₂)₃-CH(Et)-CHO | Radical addition of HBr to 2-ethyl-4-pentenal | 78.9 - 93.7% | N/A | N/A | N/A |
| 5-Chloropentanal | Cl-(CH₂)₄-CHO | DIBALH reduction of methyl 5-chloropentanoate | 49% | Intramolecular Barbier Reaction | Cyclopentanol | Expected to be lower than bromo analog |
| 6-Bromohexanal | Br-(CH₂)₅-CHO | Oxidation of 6-bromo-1-hexanol | Not specified, but precursor synthesis is ~45% | Intramolecular Barbier Reaction | Cyclohexanol | Yields vary based on ring strain and conditions |
Note on Yields: Direct, side-by-side comparative studies for these specific substrates in the same reactions are scarce in the literature. The presented application yields are based on analogous reactions and established principles of chemical reactivity. The C-Br bond is generally more reactive than the C-Cl bond in nucleophilic substitutions and organometallic formations, suggesting that this compound would likely exhibit higher yields and/or faster reaction times in applications like the Barbier reaction compared to 5-chloropentanal. The efficiency of intramolecular cyclization is also dependent on the size of the ring being formed, with 5-exo cyclizations (forming five-membered rings) often being kinetically favored over 6-exo cyclizations (forming six-membered rings).
Experimental Protocols
Detailed methodologies for the synthesis of these intermediates and a key application are provided below.
Synthesis of 5-Chloropentanal
-
Reaction Setup: A solution of methyl 5-chloropentanoate (1 equivalent) in anhydrous toluene is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: A solution of diisobutylaluminium hydride (DIBALH, 1.27 equivalents) in toluene is added dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature at -78 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for an additional 3 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the slow, dropwise addition of 6N hydrochloric acid.
-
Workup: The mixture is allowed to warm to room temperature. The organic and aqueous layers are separated. The aqueous layer is extracted with toluene or another suitable organic solvent. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield 5-chloropentanal as a clear, colorless liquid. The product is often used in the next step without further purification due to its instability.
Intramolecular Barbier Reaction (General Protocol)
-
Reaction Setup: A flame-dried flask is charged with a metal promoter (e.g., zinc, indium, or samarium(II) iodide, typically in excess) and a suitable solvent (e.g., THF, water).
-
Addition of Substrate: The ω-haloaldehyde (e.g., this compound) is dissolved in the reaction solvent and added to the flask containing the metal.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux, depending on the metal and substrate) until the starting material is consumed, as monitored by TLC.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or a dilute acid.
-
Workup: The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is evaporated under reduced pressure, and the crude product (a cyclic alcohol) is purified by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and experimental workflows discussed.
Safety Operating Guide
Proper Disposal of 5-Bromopentanal: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides essential, immediate safety and logistical information for the proper disposal of 5-bromopentanal, a halogenated organic compound. Adherence to these procedures is critical to minimize environmental impact and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive and irritant.[1] As a halogenated organic compound, it requires specific disposal protocols.[2][3][4][5][6] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] All handling of this compound and its waste should be conducted within a chemical fume hood to avoid inhalation of vapors.[3]
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. Halogenated organic wastes must be collected separately from non-halogenated organic wastes and other waste streams.[2][3][4][5]
| Waste Stream | Container Type & Labeling | Incompatible Wastes |
| Halogenated Organic Waste | Clearly labeled, leak-proof container with a screw-top cap. The container should be marked "Halogenated Organic Waste".[2][3][4] | Non-halogenated organic wastes, strong acids and bases, oxidizers, and heavy metals.[2][5] |
| Contaminated Labware | Puncture-resistant container labeled "Contaminated Solid Waste". | Sharps (needles, scalpels) should be in a designated sharps container. |
| Aqueous Waste | Labeled container for aqueous waste. | Organic solvents. |
Step-by-Step Disposal Protocol
The following protocol outlines the detailed steps for the safe disposal of this compound.
1. Waste Collection:
- Designate a specific, properly labeled waste container for "Halogenated Organic Waste" in a satellite accumulation area within the laboratory.[3]
- Carefully transfer the this compound waste into the designated container using a funnel to prevent spills.
- Do not overfill the container; it is recommended to fill it to no more than 80% capacity to allow for vapor expansion.
2. Decontamination of Empty Containers:
- Rinse the empty this compound container three times with a small amount of a suitable organic solvent (e.g., acetone).
- The rinsate must be collected and disposed of as halogenated organic waste.[3]
- After triple rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.
3. Disposal of Contaminated Materials:
- Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered contaminated.
- Collect these materials in a separate, clearly labeled "Contaminated Solid Waste" container.
4. Storage of Waste:
- Keep the halogenated organic waste container tightly sealed when not in use to prevent the release of volatile organic compounds (VOCs).[3][4]
- Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][7]
- Ensure secondary containment is in place to capture any potential leaks.[3]
5. Arranging for Final Disposal:
- Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
- Provide the EHS office with an accurate inventory of the waste container's contents.
- Final disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste facility.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. uakron.edu [uakron.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 5-bromopentanal
Essential Safety and Handling Guide for 5-Bromopentanal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like this compound. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.
Chemical Identifier and Hazard Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C5H9BrO[1][2] |
| CAS Number | 1191-30-6[1][2][3] |
| Molecular Weight | 165.03 g/mol [1][2] |
| GHS Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical to mitigate the risks associated with this compound.
| PPE Category | Recommended Specification | Rationale |
| Hand Protection | Butyl rubber gloves.[4][5] | Provides robust protection against aldehydes and halogenated hydrocarbons. Nitrile gloves may offer limited, short-term splash protection but are not recommended for prolonged contact.[6][7][8] |
| Eye Protection | Chemical safety goggles with a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended. | Minimizes skin contact and protects from potential splashes of the combustible liquid. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor/formaldehyde cartridges.[9][10][11][12][13] | Essential for preventing inhalation of harmful vapors, especially when working outside of a certified chemical fume hood or during spill cleanup. |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is necessary for the safe handling and storage of this compound.
Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[14]
-
It is recommended to store at refrigerated temperatures (2-8°C).[14]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.
Experimental Protocol: Standard Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Have a spill kit readily available.
-
-
Handling:
-
Conduct all transfers and manipulations of this compound within the fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.
-
Solid Waste: Any contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) should be collected in a separate, sealed container labeled as hazardous solid waste.
Disposal Procedure:
-
Do not dispose of this compound down the drain.
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Workflow for Handling this compound
References
- 1. This compound | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1191-30-6 | Buy Now [molport.com]
- 3. 5-bromo-Pentanal | 1191-30-6 [chemicalbook.com]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. gloves.com [gloves.com]
- 9. americanindustrialsafety.com [americanindustrialsafety.com]
- 10. Formaldehyde & organic vapors cartridge for half and full-face pieces. | Sylprotec.com [sylprotec.com]
- 11. aramsco.com [aramsco.com]
- 12. 3M™ Cartridge/Filter Formaldehyde/Organic Vapor/P100 Replacement [jjkeller.com]
- 13. Formaldehyde****/Organic Vapor Cartridge | Olsen Safety [olsensafety.com]
- 14. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
